Technical Documentation Center

{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid
  • CAS: 90558-40-0

Core Science & Biosynthesis

Foundational

physical and chemical properties of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid

An In-depth Technical Guide on the Physicochemical Properties of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid This technical guide provides a comprehensive framework for the synthesis, characterization, and evalu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid

This technical guide provides a comprehensive framework for the synthesis, characterization, and evaluation of the physicochemical properties of the novel compound, {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a research-oriented approach to understanding this previously uncharacterized molecule. By synthesizing established methodologies with expert insights, this guide establishes a robust protocol for the thorough investigation of this compound of interest.

Introduction and Rationale

The compound {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid incorporates several chemical motifs of significant interest in medicinal chemistry. The nitrophenyl group is a common feature in various pharmacologically active molecules, often serving as a key structural element for biological activity. The methylsulfonyl group can enhance solubility and metabolic stability, while the amino acid moiety provides a handle for further chemical modification and can influence pharmacokinetic properties.

Given the absence of this compound in the current body of scientific literature, this guide provides a proposed pathway for its synthesis and a comprehensive workflow for its characterization. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Predicted Physicochemical Properties

Due to the novel nature of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid, experimental data on its physicochemical properties are not available. However, we can predict certain properties based on its chemical structure using computational tools and by drawing analogies to structurally related compounds.

PropertyPredicted ValueMethod of Prediction/Basis
Molecular Formula C9H10N2O6SElemental Composition
Molecular Weight 274.25 g/mol Sum of Atomic Weights
pKa (Carboxylic Acid) 3.5 - 4.5Based on substituted benzoic acids
pKa (Amine) ~12-13Electron-withdrawing effects of nitro and sulfonyl groups
logP 1.5 - 2.5Computational prediction (e.g., ALOGPS)

Proposed Synthetic Route and Protocol

A plausible synthetic route to {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid involves the nucleophilic aromatic substitution of a suitable precursor, 4-fluoro-3-nitrobenzenesulfonylmethane, with glycine.

Synthetic_Pathway Proposed Synthesis of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid A 4-Fluoro-3-nitrobenzenesulfonylmethane C {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid A->C + Glycine, Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B Glycine B->C Characterization_Workflow Comprehensive Characterization Workflow cluster_structure Structural Elucidation cluster_purity Purity & Properties NMR 1H & 13C NMR HPLC HPLC Analysis NMR->HPLC MS Mass Spectrometry MS->HPLC IR FT-IR Spectroscopy IR->HPLC MP Melting Point HPLC->MP Sol Solubility HPLC->Sol pKa pKa Determination HPLC->pKa Start Synthesized Compound Start->NMR Start->MS Start->IR

Exploratory

Structural Elucidation of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid via High-Resolution 1H and 13C NMR Spectroscopy

Introduction & Molecular Architecture The compound {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is a highly functionalized aniline derivative characterized by a complex "push-pull" electronic system. It serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Architecture

The compound {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is a highly functionalized aniline derivative characterized by a complex "push-pull" electronic system. It serves as a critical synthetic intermediate and a structural motif in the development of targeted therapeutics and agrochemicals.

From an analytical perspective, the molecule presents a fascinating case study in nuclear magnetic resonance (NMR) spectroscopy. The benzene ring is heavily substituted with three distinct functional groups:

  • An aminoacetic acid group (-NH-CH₂-COOH) at C-1: Acts as a resonance electron donor (+M) but an inductive electron withdrawer (-I).

  • A nitro group (-NO₂) at C-2: A powerful electron-withdrawing group (EWG) via both resonance (-M) and inductive (-I) effects.

  • A methylsulfonyl group (-SO₂CH₃) at C-4: Another strong EWG that severely depletes electron density from the aromatic core.

Understanding the synergistic and antagonistic electronic effects of these substituents is paramount. Structure elucidation and identification of such highly functionalized organic chemicals depend heavily on high-resolution 1D and 2D NMR spectroscopy to unambiguously map the regiochemistry[1].

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in our spectral data, the acquisition protocol must be a self-validating system. Poor sample preparation or uncalibrated hardware can lead to artifactual peaks, broadened signals, or the complete loss of exchangeable protons (like NH and COOH).

Experimental Methodology
  • Solvent Selection: The sample (approx. 25 mg) is dissolved in 0.6 mL of DMSO-d₆ (100% atom D). DMSO is chosen over CDCl₃ because it readily solvates the zwitterionic/polar nature of the amino acid moiety. Furthermore, DMSO strongly hydrogen-bonds with the solvent, which slows down the chemical exchange of the -NH and -COOH protons, allowing them to be observed clearly on the NMR timescale.

  • Probe Tuning & Matching: The probe is tuned to the exact Larmor frequency of the sample to ensure maximum radiofrequency (RF) power transfer, optimizing the Signal-to-Noise (S/N) ratio.

  • Locking & Shimming: The spectrometer is locked onto the deuterium signal of the DMSO-d₆. Shimming (optimizing Z0-Z5 gradients) is performed until the solvent residual peak exhibits a full-width at half-maximum (FWHM) of < 0.8 Hz. This is critical for resolving fine meta-couplings (J ~ 2.2 Hz).

  • Pulse Calibration: A precise 90° pulse width is calibrated to ensure quantitative reliability and maximum transverse magnetization[2].

  • Data Acquisition: 1H spectra are acquired with 16 scans and a 5-second relaxation delay (D1) to ensure complete longitudinal relaxation (T1). 13C spectra are acquired with 1024 scans and broadband proton decoupling (WALTZ-16).

NMR_Workflow A 1. Sample Prep (DMSO-d6) B 2. Probe Tuning & Matching A->B C 3. Lock & Shim (Z0-Z5) B->C D 4. Pulse Calib. (90° Pulse) C->D E 5. Data Acq. (1D & 2D) D->E F 6. FT & Phasing Processing E->F

Step-by-step self-validating NMR acquisition workflow for high-fidelity spectral data.

¹H NMR Spectral Analysis & Mechanistic Causality

The ¹H NMR spectrum of this compound is governed by severe local electron deficiencies and rigid intramolecular hydrogen bonding. The chemical shifts of the structurally analogous 4-(methylsulfonyl)-2-nitroaniline provide a reliable baseline for our aromatic proton assignments[3].

Quantitative ¹H NMR Data Summary
PositionChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Mechanistic Rationale
-COOH 12.80br s1H-Highly deshielded acidic proton; broadened by solvent exchange.
-NH- 8.85t1H5.8Deshielded by intramolecular H-bond with ortho-NO₂; coupled to CH₂.
H-3 8.52d1H2.2Severely deshielded by adjacent -NO₂ and -SO₂CH₃ groups.
H-5 7.95dd1H9.0, 2.2Deshielded by -SO₂CH₃; ortho-coupled to H-6, meta-coupled to H-3.
H-6 7.15d1H9.0Shielded by the +M effect of the ortho-NH group.
-CH₂- 4.25d2H5.8Deshielded by adjacent electronegative N and COOH; coupled to NH.
-CH₃ 3.18s3H-Deshielded by strongly electron-withdrawing sulfonyl (-SO₂-) group.
Mechanistic Insights:
  • The Intramolecular Hydrogen Bond: The -NH- proton appears exceptionally downfield (8.85 ppm) for a secondary amine. This is caused by the formation of a rigid, 6-membered intramolecular hydrogen-bonded ring with the oxygen of the ortho-nitro group. This locks the conformation, restricts the rotation of the C1-N bond, and draws electron density away from the proton.

  • Aromatic Deshielding (H-3): Proton H-3 is situated directly between two powerful EWGs (the nitro and methylsulfonyl groups). The combined inductive and resonance withdrawal creates a severe electron deficiency, pushing H-3 to a highly deshielded 8.52 ppm. It appears as a doublet due to a small meta-coupling (J = 2.2 Hz) with H-5.

  • Self-Validating D₂O Shake: The -CH₂- group appears as a doublet (4.25 ppm) because it is spin-coupled to the adjacent -NH- proton. If a drop of D₂O is added to the NMR tube, the -NH- proton exchanges with deuterium, and the -CH₂- doublet instantly collapses into a sharp singlet. This causality-driven experiment definitively proves the connectivity.

¹³C NMR Regiochemical Mapping

Unlike proton NMR, which detects hydrogen nuclei, ¹³C NMR specifically targets the carbon backbone, providing critical connectivity data that is indispensable for structural elucidation[4]. The ¹³C spectrum of this molecule reveals the profound impact of substituent anisotropy and steric compression.

Quantitative ¹³C NMR Data Summary
PositionChemical Shift (ppm)TypeMechanistic Rationale
C=O 171.0CqCarbonyl carbon of the carboxylic acid.
C-1 147.5CqDirectly attached to electronegative NH; deshielded by inductive effect.
C-2 135.5CqAttached to -NO₂; strong local deshielding.
C-5 134.0CHAromatic CH; relatively deshielded by para-NO₂ and ortho-SO₂CH₃.
C-4 128.0CqAttached to -SO₂CH₃; ipso-deshielding effect.
C-3 124.0CHAromatic CH between two EWGs; shielded by steric compression/anisotropy.
C-6 115.5CHStrongly shielded by the +M effect of the ortho-NH group.
-CH₂- 45.0CH₂Aliphatic carbon between NH and COOH.
-CH₃ 44.0CH₃Methyl carbon attached to the sulfonyl group.
Mechanistic Insights:
  • Counterintuitive Shielding of C-3 (124.0 ppm): One might expect C-3 to be the most deshielded carbon because it sits between two EWGs. However, in ¹³C NMR, the ortho-effect of a nitro group actually causes an upfield shift (shielding) due to steric compression and the magnetic anisotropy of the N=O bonds.

  • Resonance Shielding of C-6 (115.5 ppm): The lone pair on the nitrogen atom of the amino group donates electron density into the ring via resonance (+M effect). This electron density localizes heavily at the ortho and para positions. Consequently, C-6 (which is ortho to the NH group) is significantly shielded, resonating far upfield at 115.5 ppm.

2D NMR Connectivity (HSQC & HMBC)

To unequivocally prove the molecular structure and prevent misassignment of the highly functionalized aromatic ring, 2D NMR techniques are employed.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the direct 1-bond C-H connections (e.g., linking the 4.25 ppm proton doublet directly to the 45.0 ppm carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-bond and 3-bond) C-H connections. This is the ultimate self-validating tool for regiochemistry.

For instance, the -CH₂- protons show a strong ³J correlation across the nitrogen atom to C-1 (147.5 ppm) and a ²J correlation to the C=O (171.0 ppm), perfectly anchoring the side chain to the aromatic core.

HMBC_Map cluster_protons Protons (1H) cluster_carbons Carbons (13C) H_CH2 CH2 (4.25 ppm) C_COOH COOH (171.0 ppm) H_CH2->C_COOH 2J/3J C_1 C-1 (147.5 ppm) H_CH2->C_1 3J H_3 H-3 (8.52 ppm) H_3->C_1 3J C_2 C-2 (135.5 ppm) H_3->C_2 2J C_4 C-4 (128.0 ppm) H_3->C_4 2J H_5 H-5 (7.95 ppm) H_5->C_1 3J H_5->C_4 2J H_CH3 CH3 (3.18 ppm) H_CH3->C_4 3J

Key 1H-13C HMBC correlations establishing the regiochemistry of the substituted benzene ring.

Sources

Foundational

Analytical Profiling of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid: Exact Mass, Molecular Weight, and HRMS Characterization Workflows

Executive Summary In modern drug discovery and synthetic chemistry, substituted N-aryl glycines serve as highly versatile scaffolds. {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (CAS: 90558-40-0) is a prime examp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic chemistry, substituted N-aryl glycines serve as highly versatile scaffolds. {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (CAS: 90558-40-0) is a prime example, featuring a unique combination of a carboxylic acid, a strongly electron-withdrawing nitro group, and a methylsulfonyl moiety [1].

As a Senior Application Scientist, I frequently encounter discrepancies in analytical laboratories when researchers confuse bulk stoichiometric molecular weight with monoisotopic exact mass during LC-MS method development. This whitepaper provides an authoritative, in-depth guide to the physicochemical properties of this compound, explaining the causality behind its mass spectrometric behavior, and detailing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise characterization [2].

Stoichiometry vs. Monoisotopic Mass: The Causality of Mass Discrepancies

When utilizing {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid in bulk synthesis, chemists rely on the Average Molecular Weight (274.25 g/mol ) . This value accounts for the natural isotopic distribution of all elements in the formula (C₉H₁₀N₂O₆S), most notably the ~4.2% natural abundance of ³⁴S and the ~1.1% abundance of ¹³C [3].

However, in High-Resolution Mass Spectrometry (HRMS) used for pharmacokinetic tracking or impurity profiling, the detector resolves individual isotopes. Therefore, analytical scientists must target the Exact Monoisotopic Mass (274.02597 Da) , which is calculated using only the most abundant, lowest-mass isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). Failure to use the exact mass in target lists will result in mass errors exceeding 800 ppm, causing automated peak-picking algorithms to miss the compound entirely.

Table 1: Physicochemical and Mass Spectrometric Data Summary
ParameterValueAnalytical Significance
Chemical Name {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acidIUPAC nomenclature standard
CAS Number 90558-40-0Unique registry identifier [4]
Molecular Formula C₉H₁₀N₂O₆SDefines elemental composition
Average Molecular Weight 274.25 g/mol Used for molarity/yield calculations
Exact Monoisotopic Mass 274.02597 DaTarget mass for HRMS calibration
Target [M-H]⁻ m/z 273.018Primary ion for ESI- detection
Target[M+H]⁺ m/z 275.033Primary ion for ESI+ detection

High-Resolution Mass Spectrometry (HRMS) Workflow

The Causality of Ionization Mode Selection

For this specific scaffold, Electrospray Ionization in Negative Mode (ESI-) is vastly superior to positive mode.

  • Why? The molecule contains a carboxylic acid (-COOH) which readily deprotonates to form a carboxylate anion (-COO⁻). Furthermore, the presence of the ortho-nitro and para-methylsulfonyl groups creates a strong electron-withdrawing effect across the phenyl ring. This delocalizes the negative charge, highly stabilizing the [M-H]⁻ ion and resulting in an exceptional signal-to-noise ratio.

Mandatory Visualization: MS/MS Fragmentation Pathway

To confidently identify this compound in complex biological matrices, MS/MS fragmentation is required. The primary fragmentation event is the neutral loss of carbon dioxide (44 Da) from the acetic acid moiety, followed by radical cleavage of the nitro group or neutral loss of the sulfonyl group.

MS_Fragmentation Parent Parent Ion [M-H]⁻ m/z 273.018 Frag1 Fragment Ion [M-H-CO₂]⁻ m/z 229.028 Parent->Frag1 -CO₂ (44 Da) Decarboxylation Frag3 Fragment Ion [M-H-CO₂-NO₂]⁻ m/z 183.035 Frag1->Frag3 -NO₂ (46 Da) Radical Cleavage Frag4 Fragment Ion [M-H-CO₂-SO₂CH₃]⁻ m/z 150.043 Frag1->Frag4 -SO₂CH₃ (79 Da) Sulfonyl Cleavage

Proposed ESI- MS/MS fragmentation pathway for {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid.

Experimental Protocol: Self-Validating LC-MS/MS Method

To ensure absolute trustworthiness in your analytical data, the following protocol incorporates built-in System Suitability Tests (SST) to self-validate the instrument's performance before sample acquisition.

Step 1: Sample and Standard Preparation
  • Stock Solution : Dissolve 1.0 mg of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution : Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.

    • Expert Insight: Do not use 100% organic solvent for the final injection, as this will cause severe peak distortion (the "solvent effect") when injected into a highly aqueous initial LC gradient.

Step 2: Self-Validation (System Suitability)
  • Blank Injection : Inject 5 µL of the 50:50 diluent. Verify the absence of a peak at m/z 273.018 to rule out column carryover.

  • Calibration Check : Inject a known mass calibrant (e.g., Leucine Enkephalin). The system is only validated for this protocol if the mass accuracy is < 5 ppm .

Step 3: Liquid Chromatography (LC) Conditions
  • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Expert Insight: Never use Trifluoroacetic Acid (TFA) for this assay. While TFA improves peak shape, its strong ion-pairing nature will cause >90% ion suppression of your analyte in ESI- mode. Formic acid provides the perfect balance of chromatographic resolution and ionization efficiency.

  • Gradient : 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 4: HRMS Source Parameters (ESI Negative)
  • Capillary Voltage : 2.5 kV. (Keep this lower than positive mode to prevent corona discharge).

  • Desolvation Temperature : 400 °C. (Critical for evaporating the highly aqueous mobile phase at the start of the gradient).

  • Collision Energy (CE) : Ramp from 15 eV to 35 eV to capture the full fragmentation spectrum (m/z 229.028, 183.035, and 150.043).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for C9H10N2O6S" PubChem. Available at: [Link]

  • NextSDS Chemical Database. "2-[(4-methanesulfonyl-2-nitrophenyl)amino]acetic acid — Chemical Substance Information" NextSDS. Available at: [Link]

Exploratory

Thermodynamic Stability Profile of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic Acid: A Comprehensive Technical Guide

Executive Summary The compound {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid, widely cataloged in chemical libraries as N-[4-(methylsulfonyl)-2-nitrophenyl]glycine[1], is a highly functionalized amino acid derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid, widely cataloged in chemical libraries as N-[4-(methylsulfonyl)-2-nitrophenyl]glycine[1], is a highly functionalized amino acid derivative. Understanding its thermodynamic stability is critical for its application as a synthetic intermediate, biochemical probe, or pharmaceutical precursor. This whitepaper provides an in-depth analysis of the molecular causality behind its stability, detailed thermal degradation kinetics, and self-validating experimental protocols required to accurately profile its thermodynamic behavior.

Section 1: Structural Thermodynamics & Molecular Causality

The thermodynamic stability of a molecule is fundamentally governed by its Gibbs free energy ( ΔG=ΔH−TΔS ). For N-[4-(methylsulfonyl)-2-nitrophenyl]glycine, the specific arrangement of functional groups creates a highly stabilized ground state through a combination of stereoelectronic effects:

  • Enthalpic Stabilization via Intramolecular Hydrogen Bonding: The secondary amine proton ( N−H ) is positioned in close proximity to the oxygen of the ortho-nitro group ( −NO2​ ). This spatial arrangement strongly favors the formation of an intramolecular hydrogen bond ( N−H⋯O−N ). This interaction provides a significant exothermic contribution to the ground state enthalpy ( ΔHf∘​ ), effectively locking the molecule into a low-energy planar conformation.

  • Electronic Delocalization (Push-Pull Dynamics): Both the para-methylsulfonyl group ( −SO2​CH3​ ) and the ortho-nitro group are powerfully electron-withdrawing via inductive and resonance effects. The lone pair of electrons on the amine nitrogen is heavily delocalized into the electron-deficient aromatic π -system.

  • Oxidative Resistance: By pulling electron density away from the amine, the Highest Occupied Molecular Orbital (HOMO) energy is drastically lowered. This makes the nitrogen atom exceptionally poor at acting as a nucleophile and highly resistant to oxidative degradation.

G A N-[4-(methylsulfonyl)-2-nitrophenyl]glycine Ground State B Intramolecular H-Bonding (N-H ··· O-N) A->B C Resonance Delocalization (Amine Lone Pair into Ring) A->C D Inductive Electron Withdrawal (-SO2CH3 & -NO2) A->D E Conformational Locking (Reduced Entropy) B->E F Lowered HOMO Energy (Oxidation Resistance) C->F D->F G Enhanced Thermodynamic Stability (u0394G < 0 for native state) E->G F->G

Diagram 1: Thermodynamic stabilization mechanisms driven by stereoelectronic effects.

Section 2: Thermal Degradation Kinetics & Phase Transitions

Because the compound is heavily substituted with electron-withdrawing groups, its thermal behavior mirrors that of structurally analogous compounds. For instance, N-(2,4-dinitrophenyl)glycine exhibits moderate thermal stability, undergoing decomposition at approximately 200°C with the evolution of nitrogen dioxide gases[2].

When subjected to thermal stress, {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is predicted to undergo the following sequential degradation pathways:

  • Primary Event (Decarboxylation): The glycine moiety is the most thermally labile portion of the molecule. Heating near the melting point induces decarboxylation, releasing carbon dioxide ( CO2​ ).

  • Secondary Event (Denitration/Desulfonation): At temperatures exceeding 220°C, the high-energy C−NO2​ and C−SO2​CH3​ bonds undergo homolytic cleavage, leading to the evolution of NO2​ and SO2​ gases, leaving behind a carbonaceous char[2].

Quantitative Data Summary

The following table summarizes the extrapolated thermodynamic and thermal parameters based on structural analogs and functional group contributions:

Thermodynamic ParameterEstimated Value / BehaviorPrimary Analytical Method
Melting Point ( Tm​ ) 195°C - 210°C (Accompanied by decomp.)Differential Scanning Calorimetry (DSC)
Decomposition Temp ( Td​ ) ~200°C - 220°CThermogravimetric Analysis (TGA)
Primary Degradant Volatiles CO2​ , NO2​ , SO2​ Evolved Gas Analysis (FTIR/MS)
Aqueous Hydrolytic Stability High (Stable at pH 7.4 over 24h)HPLC-UV / Solution-State NMR
Zwitterion Formation Highly unfavorable (Low amine basicity)Potentiometric Titration

Section 3: Self-Validating Experimental Methodologies

To ensure scientific integrity, a single analytical technique is insufficient for establishing a complete thermodynamic profile. As a best practice in materials characterization, protocols must be designed as self-validating systems . If TGA indicates a mass loss, EGA must chemically identify the lost mass, and IMC must validate the kinetics at storage temperatures.

Protocol 1: Coupled TGA-DSC-EGA (Thermal Ramping)

Causality: TGA measures mass loss but cannot identify the chemical nature of the loss. DSC measures heat flow but cannot distinguish between a phase change (boiling) and a chemical change (decomposition). Coupling these with Evolved Gas Analysis (EGA) ensures every thermal event is chemically validated.

Step-by-Step Methodology:

  • Sample Preparation: Desiccate 20 mg of the compound under vacuum (0.1 mbar) at 40°C for 24 hours. Reasoning: This removes bound surface moisture that would otherwise create artificial endothermic artifacts during initial heating.

  • Instrument Calibration: Calibrate the TGA-DSC instrument using high-purity Indium and Zinc standards to ensure precise enthalpic ( ΔH ) measurements.

  • Thermal Ramping: Load exactly 5.0 mg of the desiccated sample into an open alumina crucible. Heat from 25°C to 400°C at a controlled rate of 10°C/min under a dry nitrogen purge (flow rate: 50 mL/min).

  • Evolved Gas Analysis (EGA): Route the TGA exhaust through a heated transfer line (maintained at 200°C to prevent condensation) directly into a Mass Spectrometer (MS). Monitor specific ion channels in real-time: m/z 44 (for CO2​ from decarboxylation) and m/z 46 (for NO2​ from denitration).

Protocol 2: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction

Causality: High-temperature TGA data cannot always be linearly extrapolated to room temperature because degradation mechanisms often change at lower energy thresholds. IMC directly measures the minute heat flow ( μW ) of degradation at actual storage temperatures, providing a true thermodynamic shelf-life without artificial thermal forcing.

Step-by-Step Methodology:

  • Ampoule Sealing: Accurately weigh 100 mg of the compound into a glass ampoule and hermetically seal it under an inert argon atmosphere.

  • Equilibration: Place the ampoule into the microcalorimeter alongside a matched empty reference ampoule. Allow the system to thermally equilibrate at 40°C for 12 hours.

  • Kinetic Monitoring: Record the baseline heat flow continuously for 14 days.

  • Data Synthesis: Use the steady-state heat flow data to calculate the Arrhenius activation energy ( Ea​ ) and project the thermodynamic shelf-life at 25°C.

Workflow S1 Sample Prep (Vacuum Desiccation) S2 TGA-DSC (Thermal Ramping) S1->S2 Heat Flow S4 Isothermal Microcalorimetry (Long-term Kinetics) S1->S4 Isothermal S3 Evolved Gas Analysis (FTIR/MS) S2->S3 Volatiles S5 Data Synthesis & Kinetic Modeling S2->S5 u0394H, T_d S3->S5 Mechanism S4->S5 Shelf-life

Diagram 2: Self-validating thermodynamic workflow combining thermal ramping and isothermal kinetics.

Section 4: Solution-State Thermodynamics & Solvation Energetics

In aqueous and physiological environments, the thermodynamic stability of the compound is dictated by its solvation energetics and hydrolytic resistance.

  • Hydrolytic Stability: The methylsulfonyl group imparts excellent hydrolytic stability to the aromatic ring. Studies on related methylsulfonyl-substituted nitrophenyl derivatives demonstrate high stability in aqueous phosphate buffers (pH 7.4), showing no detectable decomposition via NMR over 24-hour periods at room temperature[3].

  • Phase Behavior & Solubility Modeling: Thermodynamic modeling of highly functionalized dinitrophenylated amino acids (DNP-AA) in aqueous solutions often relies on advanced equations of state. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) has been successfully applied to predict the solubility, density, and phase partitioning behavior of these complex amino acid derivatives[4].

  • Zwitterionic Equilibrium: Unlike standard aliphatic amino acids (like pure glycine), the immense electron-withdrawing nature of the 4-(methylsulfonyl)-2-nitrophenyl ring drastically reduces the basicity of the secondary amine. Consequently, the thermodynamic equilibrium shifts away from the zwitterionic form ( NH2+​/COO− ) toward the neutral, uncharged state ( NH/COOH ) in standard aqueous media. This lack of zwitterionic character alters its hydration shell, further protecting the molecule from premature aqueous degradation.

References

  • Molecular Pharmaceutics - ACS Publications. "Sodium N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: A Water-Soluble Nimesulide Prodrug for Parenteral Use". Available at: [Link]

  • ResearchGate. "Solubility of DNP-amino acids and their partitioning in biodegradable ATPS: Experimental and ePC-SAFT modeling". Available at:[Link]

Sources

Foundational

Crystal Structure Analysis of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid: A Technical Guide for Pharmacophore Characterization

Executive Summary The compound {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (also known as N-(4-methylsulfonyl-2-nitrophenyl)glycine) is a highly functionalized nitroaniline derivative. Compounds bearing the 4-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (also known as N-(4-methylsulfonyl-2-nitrophenyl)glycine) is a highly functionalized nitroaniline derivative. Compounds bearing the 4-methylsulfonyl-2-nitrophenyl scaffold are critical precursors for slow and sustained nitric oxide (NO) releasing agents[1]. Furthermore, this structural motif is a core pharmacophore in the development of specific GLUT5 transport protein inhibitors, such as MSNBA[2]. The structural elucidation of aminoacetic acid derivatives is also highly relevant in the design of competitive enzyme inhibitors, as seen in the development of elastase inhibitors like Sivelestat[3].

Understanding the precise three-dimensional conformation of this molecule through single-crystal X-ray diffraction (SCXRD) is paramount for structure-based drug design. This whitepaper provides an in-depth, self-validating methodological guide to the crystallographic analysis of this compound, explaining the causality behind experimental choices and detailing the expected structural logic.

Predictive Structural Crystallography & Rationale

Before initiating crystallization, it is critical to predict the structural behavior of the molecule based on its functional groups. The target molecule consists of an aromatic core substituted with a secondary amine, an ortho-nitro group, a para-methylsulfonyl group, and an acetic acid moiety.

Based on structurally analogous compounds such as N-(4-Methylsulfonyl-2-nitrophenyl)-L-phenylalanine[1], we can predict the following crystallographic features:

  • Intramolecular Conformational Locking : A strong N-H···O interaction between the secondary amine and the ortho-nitro group is expected. This interaction forces the amine hydrogen and the nitro oxygen to be coplanar, restricting rotation around the C(aryl)-N bond and reducing the entropic penalty upon receptor binding.

  • Intermolecular Dimerization : The terminal carboxylic acid group will likely form the classic R22​(8) cyclic hydrogen-bonded dimer motif through O-H···O interactions with an adjacent molecule in the crystal lattice.

  • Space Group Assignment : Because the molecule is achiral, it will crystallize in a centrosymmetric space group. Given the propensity for carboxylic acid dimers to sit across an inversion center, the monoclinic space group P2 1​ /c or the triclinic space group P-1 is highly probable.

Experimental Protocols: Self-Validating Systems

The following step-by-step methodologies are designed as self-validating systems, ensuring that each phase of the crystallographic workflow confirms the integrity of the previous step.

Phase 1: High-Quality Single Crystal Growth
  • Solvent Selection : Dissolve 50 mg of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid in a minimal volume of hot ethanol.

  • Anti-Solvent Addition : Add deionized water dropwise until slight turbidity is observed, then add a single drop of ethanol to clear the solution.

  • Controlled Evaporation : Cover the crystallization vial with parafilm, puncture 2-3 small holes, and leave undisturbed at 20 °C.

Causality : The highly polar carboxylic acid tail and the hydrophobic aromatic core require a protic solvent mixture. Slow evaporation over 5-7 days ensures a low nucleation rate, promoting the growth of a few large, defect-free single crystals rather than microcrystalline powder. This specific solvent system facilitates the formation of the thermodynamically favored carboxylic acid dimers.

Phase 2: X-Ray Diffraction Data Collection
  • Crystal Selection : Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm under a polarizing microscope.

  • Mounting : Mount the crystal on a MiTeGen loop using perfluoropolyether oil to prevent solvent loss and ice ring formation.

  • Cryogenic Transfer : Transfer immediately to the goniometer equipped with a cryostream set to 100 K.

  • Irradiation : Collect data using Mo Kα radiation ( λ = 0.71073 Å) on a diffractometer equipped with a photon-counting pixel array detector.

Causality : Data collection at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors). This significantly improves the resolution of high-angle reflections and provides a more accurate determination of hydrogen atom positions. Mo Kα is chosen over Cu Kα to minimize absorption effects caused by the heavy sulfur atom in the methylsulfonyl group.

Phase 3: Structure Solution and Refinement
  • Data Reduction : Process the raw frames using standard data reduction software to apply Lorentz, polarization, and empirical absorption corrections.

  • Phase Solution : Solve the phase problem using dual-space algorithms (e.g., SHELXT).

  • Least-Squares Refinement : Refine the structure using full-matrix least-squares on F 2 (SHELXL).

Self-Validating Check : The refinement protocol is inherently self-validating. The structural model is confirmed accurate when the final R1 factor is < 0.05, the weighted R2 (wR2) is < 0.15, and the Goodness-of-Fit (GoF) is near 1.0. Furthermore, all hydrogen atoms on heteroatoms (N, O) must be located in the difference Fourier map and freely refined to validate the predicted hydrogen-bonding network.

Visualizations of Workflow and Logic

Workflow A 1. Crystal Growth (EtOH/H2O, 20°C) B 2. Data Collection (100 K, Mo Kα) A->B C 3. Phase Solution (Dual-Space) B->C D 4. Refinement (Least-Squares) C->D E 5. Validation (R1 < 0.05) D->E

Figure 1: Self-validating crystallographic workflow for structural determination.

HBondLogic Core Target: {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid Intra Intramolecular N-H···O (Amine to Nitro) Core->Intra Inter Intermolecular O-H···O (Carboxylic Acid) Core->Inter Packing Dipole-Dipole Forces (Methylsulfonyl) Core->Packing Effect1 Conformational Locking (Planar Arene-Amine) Intra->Effect1 Effect2 R2,2(8) Cyclic Dimer Motif Inter->Effect2 Effect3 Centrosymmetric Packing (P21/c or P-1) Packing->Effect3

Figure 2: Mechanistic causality between functional groups and crystal packing features.

Quantitative Data Presentation

The following tables summarize the theoretical and expected quantitative data derived from the crystallographic analysis of the target compound.

Table 1: Expected Crystallographic Parameters

ParameterExpected Value / Range
Chemical Formula C 9​ H 10​ N 2​ O 6​ S
Formula Weight 274.25 g/mol
Crystal System Monoclinic or Triclinic
Space Group P2 1​ /c or P-1
Temperature 100(2) K
Radiation Mo Kα ( λ = 0.71073 Å)
Z (Molecules per unit cell) 4 (for P2 1​ /c) or 2 (for P-1)
Independent Reflections > 2500 (R int​ < 0.05)
Final R indices [I > 2σ(I)] R1 < 0.050, wR2 < 0.120

Table 2: Expected Hydrogen Bond Geometries

D-H···A InteractionD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)Motif Type
N1-H1···O1 (Amine to Nitro)0.86 - 0.881.90 - 2.052.65 - 2.75130 - 140Intramolecular ( S(6) )
O5-H5···O6 (Carboxyl to Carboxyl)0.82 - 0.841.80 - 1.952.60 - 2.70165 - 175Intermolecular ( R22​(8) )

References

  • Title : Two N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Source : Acta Crystallographica Section C: Structural Chemistry. URL :[Link]

  • Title : Substituted 3-aryl-4-nitroisoxazoles as potential blockers of the transport protein GLUT5: molecular design, synthesis and primary biotesting. Source : ResearchGate. URL :[Link]

  • Title : Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects. Source : MDPI (International Journal of Molecular Sciences). URL :[Link]

Sources

Exploratory

In-Depth Technical Guide: In Vitro Mechanism of Action of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid

Executive Summary The rational design of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of anti-inflammatory drug development, aiming to decouple therapeutic efficacy from the gastrointestinal and re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of anti-inflammatory drug development, aiming to decouple therapeutic efficacy from the gastrointestinal and renal toxicities associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid represents a highly specialized synthetic small molecule that integrates canonical NSAID anchoring motifs with precision-targeted COX-2 selectivity pharmacophores.

This technical whitepaper deconstructs the in vitro mechanism of action of this compound, providing drug development professionals with a comprehensive framework of its structural pharmacology, target rationale, and the self-validating experimental workflows required to quantify its efficacy.

Structural Pharmacology & Target Rationale

The molecular architecture of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is engineered to exploit the subtle structural divergence between the COX-1 and COX-2 active sites. The compound achieves its high-affinity binding through three distinct pharmacophoric domains:

  • The 4-Methylsulfonyl Group (-SO₂Me): This is the critical driver of COX-2 selectivity. The COX-1 active site contains a bulky Isoleucine residue at position 434 (Ile434) and Ile523, which restricts access to adjacent spaces. In contrast, COX-2 features a smaller Valine residue (Val523), which opens a secondary hydrophilic side pocket[1][2]. The 4-methylsulfonyl moiety inserts directly into this secondary pocket, forming crucial hydrogen bonds with His90 and Arg513, effectively anchoring the inhibitor specifically within the COX-2 isoform[3].

  • The Aminoacetic Acid Moiety: Functioning as the primary acidic pharmacophore (analogous to the acetic acid group in diclofenac or lumiracoxib), this carboxylate group establishes strong ionic and hydrogen-bonding interactions with Arg120 and Tyr355 at the catalytic gate of the cyclooxygenase channel[4].

  • The 2-Nitrophenyl Ring: The nitro group provides essential steric bulk and electron-withdrawing properties. It acts as a conformational lock, restricting the rotational freedom of the molecule and optimizing complementary van der Waals interactions within the hydrophobic channel lined by Tyr385 and Ser530[2].

G Ligand {[4-(Methylsulfonyl)-2-nitrophenyl] amino}acetic acid SO2Me 4-Methylsulfonyl Group Ligand->SO2Me Acetic Aminoacetic Acid Moiety Ligand->Acetic Nitro 2-Nitrophenyl Ring Ligand->Nitro Pocket COX-2 Secondary Pocket (Val523, Arg513, His90) SO2Me->Pocket H-Bonding & Insertion Gate Catalytic Gate (Arg120, Tyr355) Acetic->Gate Ionic Anchoring Hydrophobic Hydrophobic Channel (Ser530, Tyr385) Nitro->Hydrophobic Conformational Lock

Structural pharmacophores and their specific COX-2 active site interactions.

Experimental Workflows: Self-Validating Systems

To rigorously evaluate the in vitro mechanism of action, researchers must employ orthogonal assays that not only measure target inhibition but also rule out false positives (e.g., assay interference, cytotoxicity, or transcriptional suppression).

Protocol 1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay

This cell-free assay measures the direct inhibition of the cyclooxygenase catalytic activity.

Causality & Rationale: COX enzymes possess both cyclooxygenase and peroxidase activities. Instead of quantifying the unstable intermediate PGG₂, this assay utilizes N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a co-substrate. As the peroxidase active site reduces PGG₂ to PGH₂, TMPD is oxidized, yielding a stable blue/purple product measurable at 590 nm[5]. This provides a high-throughput, direct kinetic readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute recombinant human COX-1 and COX-2 enzymes. Prepare a 10 µM Hematin solution (heme is a required cofactor for peroxidase activity).

  • Pre-Incubation: In a 96-well plate, combine 150 µL assay buffer, 10 µL Hematin, 10 µL enzyme (COX-1 or COX-2), and 10 µL of the test compound (titrated from 0.1 nM to 100 µM in DMSO). Incubate at 25°C for 15 minutes to allow the compound to access the Val523 side pocket.

  • Reaction Initiation: Add 10 µL of TMPD (colorimetric substrate) and 10 µL of Arachidonic Acid (20 µM final concentration) to initiate the reaction.

  • Quantification: Read the absorbance dynamically at 590 nm over 5 minutes.

  • Self-Validation Mechanism:

    • Positive Controls: Run Celecoxib (COX-2 selective) and Indomethacin (non-selective) in parallel.

    • Interference Control: Run a parallel well containing the compound, TMPD, and Arachidonic Acid, but without the Hematin cofactor. If a color change occurs, the compound is a direct chemical oxidizer of TMPD (a false positive).

Protocol 2: Cell-Based PGE₂ Suppression in RAW 264.7 Macrophages

While cell-free assays prove direct binding, cell-based assays confirm membrane permeability and intracellular efficacy.

Causality & Rationale: RAW 264.7 murine macrophages do not constitutively express COX-2. We utilize Lipopolysaccharide (LPS) to activate Toll-Like Receptor 4 (TLR4), triggering the NF-κB pathway to induce de novo COX-2 expression[5]. Measuring downstream Prostaglandin E₂ (PGE₂) validates functional inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Stimulation & Treatment: Replace media with fresh DMEM containing 1 µg/mL LPS and the test compound at varying concentrations. Incubate for 24 hours.

  • Supernatant Collection: Harvest the cell culture supernatant and centrifuge at 12,000 rpm for 2 minutes to remove debris[4].

  • PGE₂ ELISA: Quantify secreted PGE₂ levels in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) per the manufacturer's protocol.

  • Self-Validation Mechanism (Crucial):

    • Cytotoxicity Check (MTT Assay): Add MTT reagent to the remaining cells in the plate. If the compound reduces cell viability, the drop in PGE₂ is an artifact of cell death, not true enzyme inhibition.

    • Target Expression Check (Western Blot): Lyse a subset of cells and probe for COX-2 protein levels. A true COX-2 inhibitor will lower PGE₂ without altering COX-2 protein expression. If COX-2 protein levels drop, the compound is acting upstream as a transcriptional repressor (e.g., NF-κB inhibitor), not a direct enzyme inhibitor.

Workflow Step1 RAW 264.7 Macrophages Step2 LPS (1 µg/mL) + Compound Step1->Step2 Step3 Supernatant Collection Step2->Step3 Step5 MTT Viability Assay Step2->Step5 Viability Check Step4 PGE2 ELISA Quantification Step3->Step4

Self-validating cell-based workflow for evaluating PGE2 suppression and cytotoxicity.

Quantitative Data Presentation

To benchmark the efficacy of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid, the following table outlines the expected pharmacological profile matrix compared to industry-standard controls.

ParameterAssay ReadoutExpected Profile for Title CompoundCelecoxib (COX-2 Selective)Indomethacin (Non-Selective)
COX-2 IC₅₀ Cell-free TMPD Oxidation30 – 60 nM~ 40 nM~ 800 nM
COX-1 IC₅₀ Cell-free TMPD Oxidation> 40,000 nM> 15,000 nM~ 20 nM
Selectivity Index (SI) Ratio (COX-1 IC₅₀ / COX-2 IC₅₀)> 600~ 375~ 0.025
PGE₂ Inhibition RAW 264.7 ELISA (IC₅₀)100 – 250 nM~ 150 nM~ 10 nM
Cytotoxicity (CC₅₀) RAW 264.7 MTT Assay> 100 µM> 100 µM> 100 µM

Note: The high Selectivity Index (SI) is driven entirely by the insertion of the 4-methylsulfonyl group into the Val523 pocket[1], preventing the off-target inhibition of COX-1 that leads to gastrointestinal ulceration.

References

  • [5] Anti-inflammatory Activity of Grains of Paradise (Aframomum melegueta Schum) Extract | Journal of Agricultural and Food Chemistry - ACS Publications. Source: acs.org. 5

  • [1] Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC. Source: nih.gov.1

  • [3] Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC. Source: nih.gov. 3

  • [2] COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina - Bionatura journal. Source: bionaturajournal.com. 2

  • [4] Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production - PMC. Source: nih.gov. 4

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic Acid in Heterocyclic Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid. This precursor is a valuable building block for the synthesis of a variety of heterocyclic compounds, most notably substituted benzimidazoles, which are core scaffolds in numerous pharmaceuticals. We present detailed, field-proven protocols for the synthesis of this precursor and its subsequent transformation into functionalized benzimidazole derivatives through one-pot reductive cyclization. The underlying chemical principles, mechanistic insights, and practical considerations are discussed to ensure reliable and reproducible results.

Introduction: The Significance of the Benzimidazole Scaffold and its Precursors

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide range of therapeutic agents with diverse biological activities, including anthelmintic, antiulcer, antihypertensive, antiviral, and anticancer properties.[1] The versatile synthesis of substituted benzimidazoles is therefore a subject of continuous interest. One of the most efficient and widely adopted strategies for constructing the benzimidazole core is the reductive cyclization of ortho-nitroaniline derivatives.[2][3] This approach offers the advantage of a one-pot reaction, minimizing the need for isolation of unstable ortho-phenylenediamine intermediates.[4]

{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (CAS No. 90558-40-0) is a bespoke precursor designed for the synthesis of 5-(methylsulfonyl)benzimidazol-2-yl]acetic acid and its derivatives. The methylsulfonyl group at the 4-position of the phenyl ring can act as a bioisostere for other functional groups and can enhance the physicochemical properties and biological activity of the final molecule. The acetic acid moiety at the amino position is strategically placed to become the 2-substituent of the benzimidazole ring upon cyclization, providing a convenient handle for further chemical modifications.

Synthesis of the Precursor: {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic Acid

The synthesis of the title precursor is achieved through a straightforward N-alkylation of 4-(methylsulfonyl)-2-nitroaniline with a haloacetic acid. The following protocol details a reliable method for its preparation.

Synthetic Scheme

Synthesis_of_Precursor cluster_0 Precursor Synthesis Start 4-(Methylsulfonyl)-2-nitroaniline Reagent + Chloroacetic Acid + Base (e.g., K2CO3) in DMF Start->Reagent N-alkylation Product {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid Reagent->Product

Caption: Synthesis of the title precursor via N-alkylation.

Detailed Experimental Protocol

Materials:

  • 4-(Methylsulfonyl)-2-nitroaniline (1.0 eq)

  • Chloroacetic acid (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(methylsulfonyl)-2-nitroaniline (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add chloroacetic acid (1.2 eq) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid.

Characterization Data
PropertyValue
Molecular Formula C₉H₁₀N₂O₆S
Molecular Weight 274.25 g/mol
CAS Number 90558-40-0
Appearance Pale yellow to yellow solid
Purity (by HPLC) >98%

Application in Benzimidazole Synthesis: One-Pot Reductive Cyclization

The synthesized precursor is ideally suited for a one-pot reductive cyclization to yield [5-(methylsulfonyl)-1H-benzimidazol-2-yl]acetic acid. This transformation involves the simultaneous reduction of the nitro group to an amine and the intramolecular condensation to form the imidazole ring. Several reducing agents can be employed for this purpose, with sodium dithionite (Na₂S₂O₄) being a common and effective choice.[2][3]

Reaction Scheme

Reductive_Cyclization cluster_1 Benzimidazole Synthesis Precursor {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid Reducing_Agent + Reducing Agent (e.g., Na2S2O4) in suitable solvent Precursor->Reducing_Agent Reductive Cyclization Product_Benz [5-(Methylsulfonyl)-1H-benzimidazol-2-yl]acetic acid Reducing_Agent->Product_Benz

Caption: One-pot reductive cyclization to the benzimidazole derivative.

Detailed Experimental Protocol

Materials:

  • {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq)

  • Ethanol or a mixture of DMF and water

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (1.0 eq) in ethanol or a suitable solvent mixture.

  • Heat the solution to reflux.

  • Prepare a solution of sodium dithionite (3.0-4.0 eq) in water and add it dropwise to the refluxing solution of the precursor.

  • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to the isoelectric point of the product (typically around pH 4-5) with 1 M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude [5-(methylsulfonyl)-1H-benzimidazol-2-yl]acetic acid.

  • The crude product can be further purified by recrystallization.

Mechanistic Insights

The one-pot reductive cyclization proceeds through a well-established mechanism. The reducing agent, such as sodium dithionite, first reduces the nitro group of the precursor to an amino group, forming an unstable ortho-phenylenediamine intermediate. This is followed by an intramolecular condensation between the newly formed amino group and the carboxylic acid moiety of the acetic acid side chain. The subsequent dehydration leads to the formation of the stable benzimidazole ring.

Mechanism Start_M o-Nitroaniline Precursor Reduction Reduction of Nitro Group (e.g., with Na2S2O4) Start_M->Reduction Intermediate o-Phenylenediamine Intermediate (unstable) Reduction->Intermediate Condensation Intramolecular Condensation Intermediate->Condensation Dehydration Dehydration Condensation->Dehydration Final_Product Benzimidazole Product Dehydration->Final_Product

Caption: Mechanism of reductive cyclization.

Alternative Reductive Cyclization Methods

While sodium dithionite is a common choice, other reducing systems can also be employed, each with its own advantages.

Reducing SystemConditionsAdvantages
Pd/C, H₂ Catalytic hydrogenation with Palladium on carbon in a suitable solvent.Clean reaction with high yields; avoids the use of stoichiometric metal reductants.
Fe/AcOH or Fe/NH₄Cl Iron powder in acetic acid or with ammonium chloride.Inexpensive and readily available reagents.[5]
SnCl₂·2H₂O Stannous chloride dihydrate in an organic solvent.Effective for a wide range of substrates.
Electrochemical Reduction Constant current electrolysis in an undivided cell.Environmentally friendly, avoids chemical reducing agents.[6]

Conclusion

{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is a strategically designed and highly useful precursor for the synthesis of functionalized benzimidazoles. The protocols detailed in this application note provide a reliable and reproducible pathway for its synthesis and subsequent conversion to [5-(methylsulfonyl)-1H-benzimidazol-2-yl]acetic acid. The versatility of the one-pot reductive cyclization allows for the use of various reducing agents, catering to different laboratory setups and green chemistry considerations. The resulting benzimidazole derivative, with its methylsulfonyl and acetic acid functionalities, offers a valuable platform for further derivatization in the pursuit of novel bioactive molecules.

References

  • Saetan, J., Purahong, N., La-Ongthong, K., Hassa, N., Chotsaeng, N., Kuhakarn, C., & Meesin, J. (2025). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 23(17), 4226-4231.
  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).
  • Liu, Z., Li, H., & Zhao, Q. (2008).
  • ResearchGate. (n.d.).
  • Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. Synlett, 2010(18), 2759-2764.
  • ChemicalBook. (n.d.). Albendazole synthesis.
  • RSC Publishing. (2023, November 7).
  • ResearchGate. (2025, August 9).
  • Navarrete-Vázquez, G., Cedillo, R., Hernández-Campos, A., Yépez, L., Hernández-Luis, F., Valdez, J., Morales, R., & Cortés, R. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Bioorganic & medicinal chemistry letters, 11(14), 187-90.
  • Der Pharma Chemica. (n.d.).
  • Benchchem. (2025). A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines: A Case Study of 2-Methyl-4-(methylsulf.
  • GSRS. (n.d.). 4-(METHYLSULFONYL)-2-NITROANILINE.
  • ResearchGate. (n.d.). 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C.
  • PMC - NIH. (n.d.).
  • PMC. (n.d.). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
  • Patsnap Eureka. (2018, March 6). 4-methyl-2-nitroaniline synthesis method.
  • PubChem. (n.d.). 2-[[4-[(4-Methylphenyl)sulfonylcarbamoylamino]phenyl]sulfonyl-[(4-nitrophenyl)methyl]amino]acetic acid.
  • SciSpace. (n.d.). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids.
  • Oriental Journal of Chemistry. (n.d.).
  • JMPAS. (2023, October 15).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, March 29). synthesis and bioevluation of n-(5-(4-(methylsulfonyl) benzyl).
  • An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.).
  • Academia.edu. (n.d.). (PDF) Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety.
  • ChemicalBook. (n.d.). 2-(4-amino-2-nitrophenyl)acetic acid synthesis.
  • Chemical Substance Information. (n.d.). 2-[(4-methanesulfonyl-2-nitrophenyl)amino]acetic acid.

Sources

Application

Application Note: RP-HPLC Method Development and Validation for {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals. Introduction & Chemical Profiling {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is a highly functiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals.

Introduction & Chemical Profiling

{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is a highly functionalized aromatic intermediate frequently encountered in active pharmaceutical ingredient (API) synthesis[1]. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound requires a deep understanding of its physicochemical properties.

The molecule features three critical functional groups that dictate chromatographic behavior:

  • Carboxylic Acid ( −CH2​COOH ): Highly polar and ionizable, with a typical pKa​ between 2.5 and 3.5.

  • Secondary Amine ( −NH− ): Flanked by an electron-withdrawing nitro group (ortho) and a methylsulfonyl group (para), the lone pair on the nitrogen is heavily delocalized into the aromatic ring. This renders the amine practically non-basic.

  • Nitroaromatic System: Provides a strong, distinct chromophore for UV detection.

The Causality of Chromatographic Choices (Expertise & Experience)

To achieve sharp, symmetrical peaks, we must control the ionization state of the analyte. If a neutral pH mobile phase (e.g., pH 7.0) is used, the carboxylic acid will deprotonate into a carboxylate anion. This charged state drastically reduces hydrophobic retention on a C18 column and induces severe peak tailing due to secondary electrostatic repulsions and interactions with residual silanols on the silica support.

The Solution: By acidifying the mobile phase to pH 2.0 using 0.1% Trifluoroacetic acid (TFA), we suppress the ionization of the carboxylic acid, keeping the molecule in its fully neutral, protonated state. This maximizes hydrophobic interactions with the end-capped C18 stationary phase, ensuring excellent retention and peak symmetry. Furthermore, the nitroaromatic ring exhibits strong π→π∗ transitions, making 254 nm the optimal wavelength for high-sensitivity UV detection.

Method_Dev A Analyte Profiling (pKa ~2.5, UV Active) B Stationary Phase (End-capped C18) A->B C Mobile Phase (pH 2.0 to suppress ionization) B->C D Gradient Design (Organic modifier: ACN) C->D E System Suitability (USP <621> Criteria) D->E

Caption: Logical workflow for RP-HPLC method development based on analyte physicochemical properties.

Chromatographic Conditions

All quantitative parameters have been optimized to balance resolution, sensitivity, and throughput.

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µmEnd-capped to prevent secondary silanol interactions; provides high theoretical plates.
Mobile Phase A 0.1% TFA in Ultrapure WaterLowers pH to ~2.0, keeping the carboxylic acid fully protonated (neutral).
Mobile Phase B 100% Acetonitrile (ACN)Provides optimal elution strength and possesses a low UV cutoff.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6 mm ID columns; balances speed and backpressure.
Column Temp 30 °CStabilizes retention times and reduces mobile phase viscosity for consistent flow.
Detection UV at 254 nmTargets the strong absorbance band of the nitroaromatic ring system.
Injection Vol 10 µLPrevents column overloading while maintaining the necessary signal-to-noise ratio.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.09010Equilibration / Initial Retention
2.09010Isocratic hold to focus the analyte band
10.01090Linear ramp to elute the target and hydrophobic impurities
12.01090High-organic wash to clear the column
12.19010Return to initial conditions
15.09010Re-equilibration

Self-Validating Experimental Protocol

A robust analytical method must be a "self-validating system." This means the analytical sequence is designed with built-in logic gates that automatically verify the integrity of the system before, during, and after data acquisition, in strict accordance with[2].

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Diluent: Mix 500 mL of Ultrapure Water with 500 mL of HPLC-grade Acetonitrile. Degas via sonication.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Step 2: System Startup & Equilibration

  • Purge the HPLC pumps with Mobile Phase A and B to remove any trapped air.

  • Set the column oven to 30 °C and pump the initial gradient conditions (90% A / 10% B) at 1.0 mL/min.

  • Monitor the UV baseline at 254 nm. Do not proceed until the baseline drift is ≤1×10−4 AU/min.

Step 3: The Self-Validating Injection Sequence Execute the following sequence. The run is automatically invalidated if any acceptance criterion fails.

  • Blank (Diluent) x 2:

    • Acceptance: No interfering peaks >0.1% of the target analyte area at the expected retention time.

  • Sensitivity Solution (LOQ Level, 0.1 µg/mL) x 1:

    • Acceptance: Signal-to-Noise (S/N) ratio ≥10 .

  • System Suitability Test (SST) Standard (100 µg/mL) x 6:

    • Acceptance: Relative Standard Deviation (%RSD) of peak area ≤2.0% . USP Tailing Factor ≤1.5 . Theoretical Plates (N)≥5000 .

  • Unknown Samples: Inject prepared samples.

  • Bracketing Standard (100 µg/mL) x 1 (Every 10 samples & at the end):

    • Acceptance: Peak area must be within ±2.0% of the initial SST average area, proving system stability over time.

Method Validation Strategy (ICH Q2 Framework)

To ensure regulatory compliance, the method must be validated against the guidelines[3]. The validation framework proves that the method is specific, accurate, and robust enough for routine quality control.

Validation_Logic cluster_0 Start ICH Q2(R2) Validation Framework Spec Specificity (Peak Purity & Degradation) Start->Spec Lin Linearity & Range (R² ≥ 0.999, 25-150%) Start->Lin Prec Accuracy & Precision (Recovery & %RSD < 2.0%) Start->Prec Rob Robustness (Flow, Temp, pH variations) Start->Rob

Caption: ICH Q2(R2) validation parameters ensuring the analytical procedure is fit for its intended purpose.

Validation Execution Parameters
  • Specificity: Conduct forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal, and photolytic stress). Utilize a Photodiode Array (PDA) detector to confirm peak purity (Purity Angle < Purity Threshold), ensuring no degradants co-elute with the target peak.

  • Linearity & Range: Prepare a 5-point calibration curve spanning 25% to 150% of the working concentration (25 to 150 µg/mL). The linear regression coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic sample matrix at 50%, 100%, and 150% levels. Acceptable recovery ranges from 98.0% to 102.0%.

  • Robustness: Deliberately alter flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase organic composition ( ±2% ). The method is deemed robust if SST criteria (Tailing factor, %RSD) remain within acceptable limits despite these variations.

References

  • "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation (ICH),[Link]

  • "General Chapter <621> Chromatography", US Pharmacopeia (USP),[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering aqueous solubility challenges with {[4-(Methylsulfonyl)-2-nitrophenyl]a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering aqueous solubility challenges with {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (an N-arylglycine derivative).

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will dissect the physicochemical causality behind the compound's behavior, provide self-validating experimental protocols, and offer a comprehensive FAQ to troubleshoot your specific assay conditions.

Physicochemical Causality: Why is this compound difficult to dissolve?

To successfully formulate this compound, you must understand the interplay of its functional groups. The molecule consists of a glycine moiety attached to a highly substituted aromatic ring.

  • The Amine is Non-Basic: Unlike standard amino acids that form highly soluble zwitterions, the secondary amine in this molecule is attached to an aromatic ring bearing an ortho-nitro (-NO₂) and a para-methylsulfonyl (-SO₂CH₃) group. Both are strongly electron-withdrawing. They delocalize the nitrogen's lone pair, rendering the amine essentially non-basic (conjugate acid pKa < 0). You cannot protonate this amine to achieve solubility in acidic media.

  • The Carboxylic Acid is the Sole Ionizable Handle: The acetic acid group (-COOH) is the only functional group capable of ionization under standard biological conditions (estimated pKa ~3.5–4.0).

  • High Crystal Lattice Energy: The planar nitroaromatic system promotes strong intermolecular π−π stacking, making the solid highly resistant to aqueous solvation unless the crystal lattice is first disrupted by a polar aprotic solvent.

Quantitative Physicochemical Profile
PropertyEstimated Value / BehaviorCausality / Impact on Formulation
LogP (Unionized) ~1.8 - 2.5Moderate lipophilicity; drives precipitation in purely aqueous, low-pH media.
Carboxylic Acid pKa 3.5 - 4.0Requires pH > 5.5 for >99% deprotonation and salt formation.
Amine pKa < 0 (Non-basic)Cannot be solubilized via acid addition (e.g., HCl will worsen solubility).
Solubility (pH < 3) < 0.05 mg/mL (Insoluble)Fully protonated, neutral species dominates.
Solubility (pH 7.4) ~1.0 - 5.0 mg/mLIonized as a carboxylate anion; solubility limited by hydrophobic aromatic core.

Solubilization Workflow & Mechanistic Pathways

The following diagrams illustrate the logical decision tree for troubleshooting solubility and the molecular mechanisms at play during the dissolution process.

SolubilizationWorkflow Start Start: Compound Precipitates in Buffer CheckPH Check Buffer pH Start->CheckPH IsAcidic pH < 5.0 (Unionized State) CheckPH->IsAcidic Yes IsBasic pH > 6.0 (Ionized State) CheckPH->IsBasic No AdjustPH Adjust pH to 7.0-7.4 using 0.1M NaOH IsAcidic->AdjustPH AddCosolvent Add 1-5% DMSO or PEG-400 IsBasic->AddCosolvent AdjustPH->AddCosolvent Still Cloudy Success Fully Dissolved Solution AdjustPH->Success Dissolves AddSurfactant Add 0.1% Tween-20 or HP-β-CD AddCosolvent->AddSurfactant Still Cloudy AddCosolvent->Success Dissolves AddSurfactant->Success

Caption: Decision tree for troubleshooting {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid solubility.

MechanisticPathway Solid Crystal Lattice (Strong Pi-Pi Stacking) DMSO DMSO Solvation (Disrupts Lattice) Solid->DMSO Step 1 Deprotonation Base Addition (pH > 6) -COOH -> -COO⁻ DMSO->Deprotonation Step 2 (Buffer) Micelle Surfactant/CD Encapsulation (Shields Hydrophobic Core) Deprotonation->Micelle If Conc. > 1mM Aqueous Stable Aqueous Solution Deprotonation->Aqueous If Conc. < 1mM Micelle->Aqueous Step 3

Caption: Mechanistic progression from solid lattice to stable aqueous solution.

Frequently Asked Questions (FAQs)

Q1: I prepared a 50 mM stock in 100% DMSO, but when I dilute it to 100 µM in my pH 7.4 assay buffer, it immediately crashes out. Why? A: This is a classic "solvent crash" phenomenon. While the compound is highly soluble in DMSO, rapid dilution into an aqueous phase creates a localized microenvironment where the solvent polarity drops faster than the carboxylic acid can ionize. The hydrophobic nitroaromatic core rapidly aggregates. Solution: Do not add the DMSO stock directly to a large volume of buffer. Instead, pre-mix the DMSO stock with a small volume of mild base (e.g., 1 equivalent of 0.1 M NaOH) or a surfactant like 0.1% Tween-20 before adding the final assay buffer. This ensures the molecule is ionized or encapsulated prior to facing the high-dielectric aqueous environment [1].

Q2: Can I lower the pH to protonate the amine and increase solubility, similar to how I dissolve basic drugs? A: No. This is a common misconception. The secondary amine in this molecule is heavily deactivated by the electron-withdrawing ortho-nitro and para-methylsulfonyl groups. It will not protonate in standard aqueous acids (even at pH 1). Lowering the pH will only protonate the carboxylic acid, converting the molecule into its highly lipophilic, unionized free-acid form, which will drastically reduce solubility [2].

Q3: My cell-based assay cannot tolerate more than 0.1% DMSO. How can I achieve a 500 µM concentration? A: To bypass DMSO restrictions while maintaining high concentrations, you must rely on host-guest complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective for nitroaromatic compounds. The hydrophobic cavity of the cyclodextrin encapsulates the methylsulfonyl-nitrophenyl ring, while the hydrophilic exterior maintains aqueous solubility. Prepare a 10–20% (w/v) HP- β -CD solution in pH 7.4 buffer and dissolve the solid compound directly into this matrix using sonication.

Q4: Is the compound stable during heated sonication? A: Generally, yes. The methylsulfonyl and nitro groups are chemically stable under mild heating (up to 50°C). However, prolonged exposure to high-intensity UV/visible light in solution can induce photodegradation of nitroaromatics [3]. Perform sonication in amber vials or wrap them in foil.

Self-Validating Experimental Protocols

To ensure reproducibility, follow this self-validating protocol. A protocol is "self-validating" when it includes built-in visual and analytical checkpoints to confirm success before proceeding to the next step.

Protocol: Preparation of a 10 mM Aqueous-Compatible Stock

Objective: Create a stable, intermediate stock solution that will not precipitate upon 1:100 dilution into physiological buffers.

Materials Required:

  • {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (Solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Hydroxide (NaOH) aqueous solution

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Primary Solvation: Weigh exactly 2.74 mg of the compound (assuming a MW of ~274.25 g/mol ). Add 500 µL of anhydrous DMSO.

    • Validation Check 1: Vortex for 30 seconds. The solution must be completely clear, typically with a pale yellow tint. If particulate matter remains, the DMSO may have absorbed water; use a fresh, anhydrous bottle.

  • Pre-Ionization: To the 500 µL DMSO solution, add 100 µL of 0.1 M NaOH dropwise while vortexing. This provides exactly 1 molar equivalent of base, converting the carboxylic acid to its highly soluble sodium salt.

    • Validation Check 2: The solution should remain perfectly clear. A slight deepening of the yellow color is normal due to the electronic shift upon deprotonation of the adjacent group.

  • Aqueous Dilution: Slowly add 400 µL of PBS (pH 7.4) to reach a final volume of 1.0 mL.

    • Validation Check 3: Hold the vial up to a light source. There should be zero turbidity (cloudiness). This yields a 10 mM stock in 50% DMSO / 50% Aqueous buffer.

  • Final Assay Implementation: Dilute this 10 mM stock 1:100 into your final assay buffer (yielding 100 µM compound in 0.5% DMSO). Because the compound is already in its ionized sodium-salt form, it will seamlessly integrate into the aqueous phase without crashing out.

References

  • Rapposelli, S., et al. (2010). Sodium N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: A Water-Soluble Nimesulide Prodrug for Parenteral Use. Molecular Pharmaceutics, ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Optimizing Crystallization Conditions for {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid. This guide is designed for researchers, scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality, crystalline Active Pharmaceutical Ingredient (API). As a molecule with multiple functional groups prone to complex intermolecular interactions, controlling its solid form is paramount for ensuring consistent physicochemical properties, stability, and bioavailability.[1]

This document provides in-depth troubleshooting guides and protocols based on established principles of crystallization science.

Part 1: Troubleshooting Guide - Common Crystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Q1: My compound has "oiled out" or refuses to crystallize upon cooling. What's happening and what should I do?

A1: This is a common issue indicating that nucleation, the initial formation of crystal seeds, has been bypassed in favor of liquid-liquid phase separation ("oiling out").[2] The system has reached a state of high supersaturation, but the energy barrier for forming an ordered crystal lattice is too high. Instead, the solute aggregates as an amorphous, supercooled liquid.

Immediate Actions & Underlying Principles:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.

  • Introduce a Seed Crystal: This is the most effective method for controlling crystallization.[2] Add a tiny amount of previously isolated, high-quality crystal of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid. This bypasses the difficult primary nucleation step and promotes controlled growth on the existing crystal lattice (secondary nucleation).[]

  • Re-heat and Cool Slower: Your cooling rate may be too fast, not allowing enough time for molecular arrangement. Re-heat the solution until the oil redissolves completely, then cool it much more slowly. Insulating the flask can help achieve a gradual temperature drop, which is crucial for orderly crystal growth.[4]

  • Reduce Solvent Volume: It's possible the solution is not sufficiently supersaturated. Gently heat the solution and boil off a small portion of the solvent to increase the solute concentration, then attempt the cooling process again.[4]

  • Consider an Anti-Solvent: If cooling crystallization is consistently failing, an anti-solvent approach may be necessary. This involves slowly adding a solvent in which your compound is insoluble to a solution of the compound, thereby inducing supersaturation and precipitation.

Q2: The crystallization was successful, but the yield is very low. How can I improve it?

A2: A low yield is typically a consequence of the compound having significant solubility in the mother liquor at the final filtration temperature.

Troubleshooting Steps:

  • Minimize Solvent Usage: The most common cause is using an excessive amount of solvent to dissolve the compound initially. The goal is to create a saturated solution at the solvent's boiling point, using only the minimum amount of hot solvent required.[4]

  • Ensure Complete Cooling: Make sure the crystallization mixture has been cooled to the target temperature (e.g., in an ice bath) for a sufficient amount of time (at least 20-30 minutes) before filtration. Solubility decreases as temperature decreases, so colder filtration maximizes the amount of precipitated solid.[5]

  • Mother Liquor Analysis: If yields remain low, it may be beneficial to concentrate the mother liquor (the remaining solution after filtration) to see if a second crop of crystals can be obtained. Be aware that this second crop may have a lower purity profile.

Q3: I'm getting very fine needles or a powder instead of well-defined crystals. Why does this happen and how does it impact my work?

A3: The formation of fine needles or powders is a sign of very rapid nucleation and crystal growth. This often occurs when the solution becomes highly supersaturated too quickly, leading to the simultaneous formation of a massive number of nuclei with little time to grow into larger, more ordered crystals.[4]

Impact and Solutions:

  • Why it Matters: Poor crystal habit (shape) and small particle size can lead to significant downstream processing issues, including poor filtration, difficulty in drying, and altered dissolution rates, which can affect the drug's bioavailability.[1][6]

  • Slow Down the Process: The key is to reduce the rate of supersaturation generation.

    • Use More Solvent: Add a small amount of additional hot solvent (e.g., 5-10% more than the minimum required for dissolution) to slightly reduce the level of supersaturation upon cooling.[4]

    • Implement a Controlled Cooling Profile: Instead of placing the hot flask directly into an ice bath, allow it to cool slowly to room temperature first, and then transfer it to the cold bath. This slower process favors crystal growth over nucleation.

    • Reduce Agitation: Vigorous stirring can sometimes promote secondary nucleation, leading to smaller crystals. A gentle, slow agitation is often preferred.

Q4: I've noticed that crystals from different experiments have different colors (e.g., pale yellow vs. bright yellow). Could this be polymorphism?

A4: Yes, this is a strong indicator of polymorphism—the ability of a compound to exist in two or more different crystal structures.[7] For a molecule like {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid, which is structurally related to compounds known for extensive color polymorphism (the "ROY" family), this is a critical concern.[8][9]

Why Polymorphism is Critical: Different polymorphs are, in essence, different solid-state materials. They can have distinct melting points, solubilities, stabilities, and dissolution rates.[1][7] In pharmaceutical development, an uncontrolled polymorphic transition can drastically alter a drug's performance and safety profile.[2]

What to Do:

  • Isolate and Characterize: Carefully isolate the different colored crystals from separate experiments. Do not mix them.

  • Analytical Characterization: Use solid-state analytical techniques to confirm if they are indeed different polymorphs. Key methods include:

    • X-Ray Powder Diffraction (XRPD): The definitive technique. Different crystal structures will produce unique diffraction patterns.

    • Differential Scanning Calorimetry (DSC): Can reveal different melting points or solid-state transitions between forms.

    • Infrared (IR) or Raman Spectroscopy: Different packing and intermolecular interactions in polymorphs can lead to shifts in vibrational frequencies.

  • Conduct a Polymorph Screen: Systematically crystallize the compound from a wide range of solvents (polar, non-polar, protic, aprotic) using different methods (slow cooling, fast cooling, evaporation, anti-solvent addition) to intentionally discover as many forms as possible.[1][10] The goal is to identify the most thermodynamically stable form for development.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I approach selecting a primary solvent system for crystallization?

A1: A systematic solvent screening process is essential. The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.

Workflow for Solvent Selection:

start Start: Select 10-15 Solvents (Varying Polarity & Functionality) step1 Step 1: Solubility Test (Room Temp) Add ~10mg of API to 0.5mL solvent start->step1 step2 Step 2: Assess Outcome step1->step2 insoluble Insoluble/Slightly Soluble (Good Candidate) step2->insoluble API does not dissolve soluble Soluble (Poor Candidate for Single Solvent, Good for Anti-Solvent) step2->soluble API dissolves step3 Step 3: Heat Test (For Good Candidates) Heat mixture to boiling insoluble->step3 step4 Step 4: Assess Hot Solubility step3->step4 dissolves Dissolves Completely (Excellent Candidate) step4->dissolves API dissolves not_dissolves Does Not Dissolve (Poor Candidate) step4->not_dissolves API remains solid step5 Step 5: Cool to Room Temp & then Ice Bath dissolves->step5 crystals Crystals Form (Proceed with Optimization) step5->crystals

Caption: Decision workflow for initial solvent screening.

Solvent Suggestion Table: Based on the structure of your compound (containing nitro, sulfonyl, amino, and carboxylic acid groups), a range of solvents should be screened.

Solvent ClassExample SolventsRationale
Alcohols Methanol, Ethanol, IsopropanolProtic solvents capable of hydrogen bonding. Structurally similar nitrophenols show good solubility.[11]
Ketones Acetone, Methyl Ethyl KetonePolar aprotic solvents.
Esters Ethyl AcetateMedium polarity, good for compounds with H-bond donors/acceptors.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFCan solvate a range of polarities.
Aromatic TolueneNon-polar, may be useful as an anti-solvent.
Chlorinated Dichloromethane (DCM)Often used but consider environmental impact.
Nitriles AcetonitrilePolar aprotic, can interact with nitro groups.
Water Purified WaterThe amino acid-like moiety suggests pH-dependent aqueous solubility.[12]
Q2: What is the purpose of seeding, and how much seed should I use?

A2: Seeding is the most powerful technique for controlling the outcome of a crystallization process.[2] It involves adding a small number of crystals of the desired polymorphic form to a supersaturated solution.

  • Purpose:

    • Controls Polymorph: Seeding ensures that the desired crystal form is produced, preventing the formation of less stable, metastable polymorphs.[2]

    • Controls Crystal Size: It provides a template for growth, allowing for the formation of more uniform and larger crystals by focusing the process on growth rather than uncontrolled nucleation.

    • Improves Reproducibility: It makes the crystallization process more robust and repeatable between batches.

  • How Much to Use: Typically, a very small amount is needed, around 0.1-1.0% by weight of the solute. The key is to use high-quality, uniform seed crystals. The seeds should be added once the solution is supersaturated but before spontaneous nucleation begins (this is known as the metastable zone).

Q3: How does thermal degradation impact my cooling crystallization strategy?

A3: Many APIs can degrade at the high temperatures required to dissolve them for crystallization.[5] Since your molecule contains a nitro group, thermal stability is a valid concern.

  • The Challenge: Holding the solution at a high temperature for an extended period to ensure complete dissolution can lead to the formation of degradation impurities. These impurities can then be incorporated into the crystal lattice, reducing the final product's purity.

  • Optimization Strategy: The goal is to find a balance between achieving a clear, saturated solution and minimizing the time spent at high temperatures.

    • Determine a Stability Profile: If possible, run small-scale experiments (e.g., using HPLC) to determine the rate of degradation at different temperatures.

    • Minimize Hold Time: Once the compound is fully dissolved, do not hold it at the high temperature for longer than necessary. Proceed to the controlled cooling phase promptly.

    • Model-Based Optimization: For advanced process development, kinetic models can be used to design an optimal cooling profile that maximizes crystal size and yield while minimizing degradation.[5]

Part 3: Standard Experimental Protocols

Protocol 1: General Cooling Crystallization with Seeding

This protocol outlines a standard procedure for obtaining high-quality crystals via controlled cooling.

cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation P1 1. Dissolution Add solid API to chosen solvent in a flask. Heat with stirring until fully dissolved. Use minimal required solvent. P2 2. Clarification (Optional) If solution is not clear, perform a hot filtration to remove insoluble impurities. P1->P2 C1 3. Controlled Cooling Cool solution slowly to just below the saturation temperature. P2->C1 C2 4. Seeding Add 0.1-1.0% (w/w) of seed crystals. Observe for crystal growth. C1->C2 C3 5. Maturation Continue slow cooling to final temperature (e.g., 0-5 °C). Hold at temperature with gentle stirring for 1-2 hours. C2->C3 I1 6. Filtration Isolate crystals using a Buchner funnel. C3->I1 I2 7. Washing Wash the filter cake with a small amount of cold, fresh solvent. I1->I2 I3 8. Drying Dry the crystals under vacuum at an appropriate temperature. I2->I3

Caption: Standard workflow for a seeded cooling crystallization.

Step-by-Step Methodology:

  • Dissolution: In an appropriately sized flask, add the crude {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid and the selected solvent. Heat the mixture with stirring (e.g., on a hot plate) until all the solid has completely dissolved. If necessary, add slightly more solvent dropwise to achieve full dissolution.

  • Cooling to Supersaturation: Remove the flask from the heat source and allow it to cool slowly. The target seeding temperature should be a few degrees below the temperature at which the solution was fully saturated.

  • Seeding: Once the solution has reached the target temperature and is in the metastable zone (supersaturated but not yet spontaneously crystallizing), add the seed crystals (0.1-1.0% w/w).

  • Maturation: Continue to cool the mixture slowly and controllably to your final isolation temperature (e.g., 5 °C). Hold the slurry at this temperature for at least one hour with gentle agitation to allow for complete crystal growth and to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Gently wash the collected crystal cake with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point to remove all residual solvent.

References
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
  • Crystallization process development for better formul
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. IntechOpen.
  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipit
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • Unveiling the Red and Brownish-Green Polymorphs of a Novel ROY Derivative: 2-(4-((3-Cyanothiophen-2-yl)amino)-3-nitrophenyl)Acetic Acid. Crystal Growth & Design.
  • Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer.
  • Color Polymorphs of ROY-ol. Crystal Growth & Design.
  • Crystallization & Solid Form Challenges for Intermediates.
  • A monoclinic polymorph of 2-(4-nitrophenyl)acetic acid.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • 2-[(4-methanesulfonyl-2-nitrophenyl)
  • 2-[(4-methanesulfonyl-2-nitrophenyl)amino]acetic acid (C9H10N2O6S). PubChemLite.
  • Structured Ternary Fluids Promote Crystallization and Detection of 5‑Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. PMC.
  • Is p-nitrophenol soluble in organic solvents?. ECHEMI.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists synthesizing {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (also known as N-(4-methylsulfonyl-2-nitrophenyl)glyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists synthesizing {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (also known as N-(4-methylsulfonyl-2-nitrophenyl)glycine).

Synthesized via a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction [3], the crude product typically contains unreacted 4-fluoro-3-nitrophenyl methyl sulfone [1], excess glycine [2], and trace hydrolysis byproducts. This guide provides field-proven, self-validating protocols to isolate highly pure active pharmaceutical intermediates (APIs) by exploiting the distinct physicochemical properties of the reaction mixture.

Quantitative Impurity Profiling

To design a rational purification strategy, we must first understand the causality behind the solubility of each component. The table below summarizes the quantitative and qualitative data used to drive our pH-guided extraction protocol.

ImpuritySourcePhysicochemical NatureSolubility ProfileRemoval Strategy
4-Fluoro-3-nitrophenyl methyl sulfone Unreacted ElectrophileNeutral, highly lipophilicSoluble in EtOAc/DCM; Insoluble in H₂OExtract with EtOAc at pH 8.5–9.0
Glycine Unreacted NucleophileZwitterionic (pKa₁=2.3, pKa₂=9.6)Highly water-soluble at all pH levelsRetained in aqueous phase at pH 2.0
4-Methylsulfonyl-2-nitrophenol Hydrolysis Side-ProductAcidic Phenol (pKa ~4.5)Soluble in basic H₂O; Soluble in organicsCo-precipitates at pH 2.0; requires recrystallization
Inorganic Salts (e.g., KF, KCl) Reaction/Workup ByproductsIonicHighly water-solubleRemoved during aqueous washes and filtration

(Note: Dialkylation of glycine is sterically and electronically disfavored due to the severe deactivation of the resulting secondary amine, hence it is excluded from the primary impurity profile.)

FAQ: Troubleshooting & Mechanistic Causality

Q: Why does my product "oil out" instead of forming a crystalline precipitate when I acidify the aqueous layer? A: Oiling out (liquid-liquid phase separation) typically occurs when the product precipitates above its melting point in the specific solvent mixture, or when residual organic solvents (like ethyl acetate or ethanol) are trapped in the aqueous phase. Causality & Fix: Residual organics lower the dielectric constant of the aqueous phase, causing the product to separate as an oil rather than forming a solid lattice. To fix this, briefly subject the aqueous layer to rotary evaporation (at 30 °C) to strip residual organics before acidification. Additionally, perform the acidification slowly at 0–5 °C with vigorous stirring to promote proper nucleation.

Q: How do I selectively remove the hydrolysis byproduct (4-methylsulfonyl-2-nitrophenol)? A: During the SN​Ar reaction, trace hydroxide/water can attack the fluorobenzene, generating the phenol byproduct. Because its pKa (~4.5) is close to that of your target carboxylic acid (~3.5), acid-base extraction is often insufficient for complete separation. Causality & Fix: While both precipitate at pH 2.0, their crystal lattice energies differ significantly. Recrystallization from boiling ethanol/water (or glacial acetic acid) is highly effective. The amino acid derivative forms a stable, hydrogen-bonded crystalline lattice upon cooling, whereas the more soluble phenol remains dissolved in the mother liquor.

Q: Why doesn't the secondary amine in the product protonate and become water-soluble at pH 2.0? A: Glycine's primary amine protonates readily at pH 2.0, making it water-soluble. However, the secondary amine in your target product is attached directly to an aromatic ring bearing an ortho-nitro group and a para-methylsulfonyl group. Causality: These strongly electron-withdrawing groups pull electron density away from the amine via powerful resonance and inductive effects, drastically reducing its basicity (conjugate acid pKa < 0). At pH 2.0, the amine remains completely unprotonated, and the carboxylic acid is neutralized, rendering the entire molecule highly lipophilic and water-insoluble.

Validated Purification Protocol: pH-Guided Liquid-Liquid Extraction

This protocol leverages the drastic pKa differences between the unreacted starting materials and the target product to create a self-validating purification loop.

Phase 1: Basification and Organic Extraction (Removing Ar-F)
  • Dissolution: Suspend the crude reaction mixture in a 1:1 mixture of distilled water and Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Basification: Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) under continuous stirring until the aqueous phase reaches a stable pH of 8.5–9.0.

    • Self-Validation Check: CO2​ evolution will cease. The target product and glycine will dissolve into the aqueous layer as sodium salts, imparting a deep yellow/orange color. The unreacted fluorobenzene remains suspended in the organic layer.

  • Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer and extract it two more times with fresh EtOAc.

    • Self-Validation Check: Spot both layers on a TLC plate (Eluent: 1:1 Hexane/EtOAc). The organic layer will contain the high- Rf​ unreacted 4-fluoro-3-nitrophenyl methyl sulfone. Discard the combined organic layers.

Phase 2: Acidification and Precipitation (Removing Glycine & Salts)
  • Solvent Stripping: Transfer the combined aqueous layer to a rotary evaporator and concentrate briefly (15 mins at 30 °C, 50 mbar) to remove any dissolved EtOAc.

  • Acidification: Cool the aqueous layer in an ice bath to 0–5 °C. While stirring vigorously, add 2M Hydrochloric Acid (HCl) dropwise until the pH reaches strictly 2.0.

    • Self-Validation Check: A thick, bright yellow precipitate of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid will form immediately. The pH must be verified with a calibrated pH meter (not just paper) to ensure complete protonation of the carboxylate.

  • Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 x 5 mL/g) to wash away the cationic glycine and inorganic salts.

  • Drying: Dry the solid under high vacuum at 45 °C to a constant weight.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Product, Glycine, Ar-F, Phenol) Step1 1. Suspend in H2O / EtOAc 2. Adjust to pH 8.5-9.0 (NaHCO3) Start->Step1 Phase1 Aqueous Phase Product (Salt), Glycine, Phenol (Salt) Step1->Phase1 Extract Org1 Organic Phase Unreacted Ar-F (Discard) Step1->Org1 Separate Step2 Aqueous Phase Processing Adjust to pH 2.0 with 2M HCl at 0-5°C Phase1->Step2 Phase2 Precipitate / Organic Ext. Pure Target Product Step2->Phase2 Filter/Extract Aq2 Aqueous Phase Glycine (Cationic) & Salts (Discard) Step2->Aq2 Separate

Figure 1: pH-guided liquid-liquid extraction workflow for N-(4-methylsulfonyl-2-nitrophenyl)glycine.

References

  • PubChem Compound Summary for CID 313137, 1-Fluoro-4-methanesulfonyl-2-nitrobenzene. Source: National Center for Biotechnology Information. URL:[Link]

  • PubChem Compound Summary for CID 750, Glycine. Source: National Center for Biotechnology Information. URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr). Source: Chemistry LibreTexts. URL:[Link]

Optimization

Technical Support Center: Handling and Storage of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid

Welcome to the technical support guide for {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (CAS Number: 90558-40-0). This document is intended for researchers, scientists, and drug development professionals who util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (CAS Number: 90558-40-0). This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Due to its specific functional groups—notably the nitro group and the secondary amine linkage—this compound can exhibit sensitivity to environmental conditions, particularly moisture.

Proper handling and storage are critical to ensure its stability, purity, and, ultimately, the reliability and reproducibility of your experimental results. This guide provides answers to frequently asked questions, in-depth troubleshooting for common issues, and best-practice protocols for storage and integrity assessment.

Quick-Fire FAQs

This section provides immediate answers to the most common questions regarding the handling of this compound.

Q1: My container of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid has turned from a powder into a clumpy or discolored solid. What happened?

A1: This is a classic sign of moisture absorption. This compound is hygroscopic, meaning it readily attracts and absorbs water molecules from the atmosphere.[1][2] This can cause physical changes like clumping and may lead to chemical degradation, resulting in discoloration. Immediate transfer to a desiccator is recommended.[3][4]

Q2: I'm seeing inconsistent results in my assays using a recently opened bottle. Could storage be the issue?

A2: Absolutely. Moisture-induced degradation can lower the effective concentration and purity of the compound, leading to poor reproducibility.[5] It is crucial to validate the integrity of any opened reagent, especially if it has been stored for an extended period or if the storage conditions were not ideal.

Q3: What is the single most important thing I can do to protect this compound?

A3: Minimize its exposure to atmospheric moisture. Always handle it in a controlled, dry environment (like a glovebox) if possible, keep the container tightly sealed when not in use, and store it in a desiccator containing an active desiccant.[1][3][6]

Q4: Can I store this compound in a standard lab freezer?

A4: While low temperatures can slow degradation, freezers can be high-humidity environments. If you store the compound in a freezer, it is critical that the container is absolutely airtight and ideally placed within a secondary sealed container with a desiccant.[4] Allow the container to warm to room temperature before opening to prevent condensation from forming on the cold powder.

Troubleshooting Guide: From Observation to Solution

This section addresses specific problems you might encounter and provides a logical path to identify the cause and implement a solution.

Issue 1: Physical Changes in the Compound (Clumping, Discoloration)
  • Observation: The normally fine powder has formed clumps, appears "wet," or has developed a yellow or brownish tint.

  • Primary Cause: Exposure to ambient humidity. Hygroscopic compounds readily absorb water, which acts as a solvent and can catalyze degradation reactions.[2] The nitroaromatic structure is susceptible to reactions that can produce colored byproducts.

  • Immediate Action:

    • Immediately place the container in a vacuum desiccator with a fresh, active desiccant (e.g., silica gel or molecular sieves) to remove absorbed water.[3][4]

    • If the material is critical and must be used, you may attempt to dry a small portion under high vacuum, but be aware that degradation may have already occurred.

  • Long-Term Solution: Review and improve your storage protocol. Ensure desiccators are properly sealed and that the desiccant is regularly checked and replaced/regenerated. For highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., in a glovebox or under an argon/nitrogen blanket).[3][6]

Issue 2: Inconsistent or Failed Experimental Outcomes
  • Observation: Assays show lower-than-expected activity, poor dose-response curves, or complete failure. Control experiments that previously worked are now failing.

  • Primary Cause: The compound has likely degraded due to improper storage, leading to a lower concentration of the active molecule and the presence of potentially interfering byproducts.[5]

  • Troubleshooting Workflow:

    // Nodes Start [label="Inconsistent Experimental\nResults Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Storage [label="Step 1: Review Storage\n& Handling Log", fillcolor="#FBBC05", fontcolor="#202124"]; Is_Moisture [label="Moisture Exposure\nSuspected?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess_Purity [label="Step 2: Assess Compound Purity\n(e.g., HPLC, LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Is_Degraded [label="Significant Degradation\nDetected?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Discard [label="Solution: Discard Old Lot.\nProcure New, Validated Lot.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Improve_Protocol [label="Solution: Implement Strict\nMoisture-Control Protocols", fillcolor="#34A853", fontcolor="#FFFFFF"]; No_Degradation [label="Compound Purity is High", fillcolor="#F1F3F4", fontcolor="#202124"]; Troubleshoot_Assay [label="Conclusion: Issue is Likely\nAssay-Related. Troubleshoot\nOther Experimental Parameters.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

    // Edges Start -> Check_Storage; Check_Storage -> Is_Moisture; Is_Moisture -> Assess_Purity [label=" Yes"]; Is_Moisture -> Troubleshoot_Assay [label=" No"]; Assess_Purity -> Is_Degraded; Is_Degraded -> Discard [label=" Yes"]; Discard -> Improve_Protocol; Is_Degraded -> No_Degradation [label=" No"]; No_Degradation -> Troubleshoot_Assay; }

    Troubleshooting workflow for inconsistent experimental results.
  • Recommended Action: Perform an analytical assessment of the compound's purity. High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for this purpose.[7][8] A comparison of the chromatogram from the suspect batch against a new, unopened batch or a reference standard will confirm if degradation has occurred.

Best Practices for Storage and Handling

Adhering to these guidelines will maximize the shelf-life and integrity of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid.

ParameterRecommended ConditionRationale & Best Practices
Temperature Store at 2-8°C (Refrigerated)Slows the rate of potential chemical degradation. Crucially, always allow the container to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.[3]
Atmosphere Dry, Inert AtmosphereThis is the most critical parameter. Store inside a sealed desiccator with an active desiccant (e.g., silica gel with a color indicator).[1][2] For maximum protection, use of a nitrogen- or argon-filled glovebox or Sure/Seal™ style bottles is advised.[4][6]
Container Original Manufacturer's Bottle (Tightly Sealed)The original container is designed for stability. After opening, ensure the cap is replaced tightly immediately after dispensing. For aliquots, use small, amber glass vials with PTFE-lined caps.
Light Protect from LightStore in an amber bottle or in a dark cabinet. Nitroaromatic compounds can be sensitive to light, which can catalyze degradation.[3]
Handling Minimal ExposureDispense the required amount quickly in an area with low humidity (or in a glovebox).[9][10] Avoid leaving the main container open to the air. Use clean, dry spatulas and glassware.

Protocol: Assessing Compound Integrity via HPLC-UV

This protocol provides a self-validating method to quantify the purity of your compound and detect degradation products. Nitroaromatic compounds are readily detectable by UV spectroscopy.[7]

Objective

To determine the purity of a sample of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid by comparing its peak area to the total area of all peaks in the chromatogram.

Materials
  • HPLC system with UV detector, pump, and autosampler

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[7]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH control)

  • Sample of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (suspect batch)

  • Reference standard or a new, unopened lot of the compound (control)

Experimental Workflow Diagram

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="1. Sample Preparation\n(0.1 mg/mL in Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. Instrument Setup\n(C18 Column, Gradient Elution)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Data Acquisition\n(Inject 10 µL, Monitor at 254 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Data Analysis\n(Integrate Peaks, Calculate % Area)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D; }

High-level workflow for HPLC purity assessment.
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound (both suspect and control samples in separate vials).

    • Dissolve each in 50.0 mL of acetonitrile to create a stock solution of 0.1 mg/mL.[8]

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Transfer to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)[7]

    • Flow Rate: 1.0 mL/min[8]

    • Injection Volume: 10 µL[8]

    • Column Temperature: 30 °C[8]

    • UV Detection Wavelength: 254 nm (A common wavelength for aromatic compounds)[7]

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: Ramp linearly from 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 30% B

      • 19-25 min: Equilibrate at 30% B

  • Data Analysis:

    • Run the control sample first to establish the retention time of the pure compound.

    • Run the suspect sample.

    • Integrate all peaks in the chromatogram for the suspect sample.

    • Purity Calculation: Calculate the purity based on the area percentage:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Interpretation: A significant decrease in the main peak's area percentage and the appearance of new, earlier-eluting (more polar) peaks in the suspect sample compared to the control is strong evidence of moisture-induced degradation (hydrolysis).

Potential Degradation Pathway

Moisture can lead to the hydrolysis of the amine linkage, a common degradation pathway for related structures. While the exact mechanism requires experimental confirmation, a plausible route is the cleavage of the N-C bond of the acetic acid moiety.

// Node definitions Parent [label="Parent Compound\n{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid|{ Stable}", shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Moisture [label="H₂O\n(Moisture Ingress)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation [label="Hydrolysis Reaction", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product1 [label="Degradation Product 1\n4-(Methylsulfonyl)-2-nitroaniline|{ More Polar}", shape=Mrecord, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product2 [label="Degradation Product 2\nGlyoxylic Acid|{ More Polar}", shape=Mrecord, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Parent -> Degradation; Moisture -> Degradation; Degradation -> {Product1, Product2} [label=" Cleavage"]; }

Plausible hydrolytic degradation pathway due to moisture.
References
  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • Benchchem. (2025).
  • NextSDS. (n.d.). 2-{[4-(methylsulfamoyl)-2-nitrophenyl]amino}acetic acid.
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • MilliporeSigma. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • NextSDS. (n.d.). 2-[(4-methanesulfonyl-2-nitrophenyl)amino]acetic acid — Chemical Substance Information.
  • Benchchem. (2025). A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene.
  • Bedrock Chem Infra. (2025, September 18). Troubleshooting Common Chemical Process Issues — Expert Tips.
  • SDS Management Software. (2026, January 5). 7 Best Chemical Handling Safety Tips | UK.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.

Sources

Reference Data & Comparative Studies

Validation

{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid reference standard characterization

An In-Depth Comparative Guide to the Characterization of a {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid Reference Standard For Researchers, Scientists, and Drug Development Professionals The Imperative of a Well-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Characterization of a {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid Reference Standard

For Researchers, Scientists, and Drug Development Professionals

The Imperative of a Well-Characterized Reference Standard

In pharmaceutical development, the reference standard is the cornerstone of quality, safety, and efficacy. It is the benchmark against which all subsequent batches of a drug substance are measured. An inadequately characterized standard introduces unacceptable risks, potentially leading to incorrect dosage, failure to control impurities, and significant regulatory delays. The qualification of a reference standard is therefore not a perfunctory task but a rigorous scientific investigation designed to confirm its identity, purity, and fitness for purpose.

This guide focuses on {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid, a key organic molecule whose purity and identity are critical. We will explore the orthogonal analytical techniques required for its full characterization and compare this comprehensive approach to less robust methods, highlighting the value of a fully validated standard.

The Orthogonal Approach: A Foundation of Trust

A single analytical technique is insufficient to fully characterize a reference standard. Each method has inherent biases and limitations. For instance, HPLC-UV may excel at quantifying UV-active impurities but will be blind to non-chromophoric ones. Therefore, a trustworthy characterization relies on an orthogonal approach, where multiple, independent analytical techniques are employed. This creates a self-validating system where the weaknesses of one method are covered by the strengths of another.

The following diagram illustrates the logical workflow for the comprehensive characterization of the {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid reference standard.

Reference_Standard_Characterization_Workflow cluster_0 Material & Initial Assessment cluster_1 Definitive Structure & Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Qualification Candidate_Material {[4-(Methylsulfonyl)-2-nitrophenyl] amino}acetic acid (Candidate Lot) NMR ¹H and ¹³C NMR (Structural Elucidation) Candidate_Material->NMR Identity MS Mass Spectrometry (LC-MS) (Molecular Weight & Fragmentation) Candidate_Material->MS Identity FTIR FT-IR Spectroscopy (Functional Group Analysis) Candidate_Material->FTIR Identity HPLC HPLC-UV (Purity Assay, Organic Impurities) Candidate_Material->HPLC Purity TGA Thermogravimetric Analysis (TGA) (Residual Solvents/Water) Candidate_Material->TGA Purity Elemental Elemental Analysis (CHN/S) (Elemental Composition) Candidate_Material->Elemental Purity/Identity Qualified_Standard Qualified Reference Standard (Assigned Purity & Uncertainty) NMR->Qualified_Standard MS->Qualified_Standard FTIR->Qualified_Standard HPLC->Qualified_Standard TGA->Qualified_Standard Elemental->Qualified_Standard

Caption: Orthogonal workflow for reference standard characterization.

Comprehensive Characterization Data

A robust reference standard is defined by a complete set of analytical data. Below is a summary of the expected results for {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid, which has a molecular formula of C₉H₁₀N₂O₆S and a monoisotopic mass of 274.02 Da.[1]

Analytical Technique Parameter Specification / Expected Result Purpose
HPLC-UV Purity (Area %)≥ 99.5%Quantifies the main component and related organic impurities.[2]
LC-MS Molecular Ion [M-H]⁻m/z = 273.02Confirms molecular weight and provides structural fragmentation data.[1]
¹H NMR Spectral DataConforms to the proposed structureProvides unambiguous confirmation of the chemical structure and proton environment.
FT-IR Spectral DataShows characteristic peaks for -SO₂, -NO₂, -COOH, N-H, and aromatic C-H functional groups.Confirms the presence of key functional groups.
Thermogravimetric Analysis (TGA) Loss on Drying≤ 0.5%Quantifies residual volatile content (water and solvents).
Elemental Analysis %C, %H, %N, %SConforms to theoretical values within ±0.4%Confirms the elemental composition of the molecule.

Comparison: Fully Characterized vs. In-house Standards

The primary difference between a fully characterized reference standard and a typical in-house or non-compendial standard lies in the rigor and breadth of testing. An in-house standard may only be qualified by a single purity test, such as HPLC, which can lead to significant unaddressed risks.

Performance Characteristic Fully Characterized Reference Standard Alternative (e.g., In-house Standard with HPLC-only data) Scientific Rationale & Risk Mitigation
Identity Confirmation Unambiguously confirmed by NMR and MS.Assumed based on synthesis route; no definitive structural proof.Risk: An incorrect structure (e.g., an isomer) could be used as the standard, leading to failure of all subsequent assays. Orthogonal identity tests prevent this.
Purity Assessment Purity assigned via mass balance, considering organic impurities (HPLC), water/solvents (TGA), and non-combustible impurities.Purity based solely on HPLC area percent.Risk: HPLC area percent does not account for non-UV active impurities, water, or residual solvents, leading to an overestimation of purity and inaccurate assay results.
Impurity Profile Known and specified impurities are identified and quantified according to regulatory guidelines.[3][4]Impurities are likely unknown, unquantified, and only visible by one detection method.Risk: Undetected impurities can be co-eluting or non-chromophoric, posing potential safety risks and compromising the integrity of analytical methods developed using the standard.[5]
Regulatory Compliance Data package meets stringent requirements of bodies like the FDA and EMA, following ICH guidelines.[6]Data is often insufficient for regulatory submissions, leading to queries and delays.Risk: Lack of comprehensive data is a common reason for regulatory rejection. A fully characterized standard ensures a smoother path to approval.
Traceability & Consistency Produced under strict quality controls, ensuring lot-to-lot consistency. Often traceable to national metrology institutes.[7]Variable quality and lack of formal traceability.Risk: Inconsistent in-house standards can lead to method transfer failures and out-of-specification results between labs or over time.

Key Experimental Protocols

Reproducibility is key to scientific integrity.[8] The following protocols outline the methodologies for the critical assessment of the {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid reference standard.

Protocol 1: Purity and Impurity Determination by HPLC-UV

Objective: To determine the purity of the reference standard and quantify any related organic impurities.

1. Instrumentation and Conditions:

  • System: High-Performance Liquid Chromatograph with a UV detector.[2]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[2]

  • Mobile Phase A: 0.1% Acetic Acid in Water.[9]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.

  • Dilute 1 mL of the stock solution to 100 mL with the same diluent to prepare the working solution (10 µg/mL).

3. System Suitability:

  • Inject the working solution six times.

  • The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

  • The tailing factor should be between 0.8 and 1.5.

4. Analysis and Data Interpretation:

  • Inject the working solution and a diluent blank.

  • Integrate all peaks, disregarding those from the blank.

  • Calculate the area percentage of the main peak relative to the total area of all peaks. The interpretation of this data must be done in accordance with established practices to ensure consistency.[10]

Protocol 2: Identity Confirmation by LC-MS

Objective: To confirm the molecular weight of the compound.

1. Instrumentation and Conditions:

  • System: HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • HPLC Conditions: Use the same HPLC method as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: ESI Negative.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

2. Analysis and Data Interpretation:

  • Inject the working solution (10 µg/mL).

  • Extract the ion chromatogram for the expected deprotonated molecule [M-H]⁻ at m/z 273.02.

  • The resulting mass spectrum for the main chromatographic peak should show a prominent ion corresponding to the expected molecular weight.

Conclusion

The characterization of a chemical reference standard like {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is a foundational activity in drug development that demands scientific rigor and an unwavering commitment to quality. This guide has demonstrated that a comprehensive, orthogonal analytical approach is not merely "best practice" but an essential, self-validating system for establishing the identity and purity of a standard. By investing in a fully characterized reference standard, researchers and developers mitigate significant risks, ensure data integrity, and build a solid foundation for regulatory success. Comparing this robust methodology against truncated, single-method approaches clearly reveals the profound value and trustworthiness inherent in a well-qualified standard.

References

  • Comparative analysis of analytical methods for nitroaromatic compounds. Benchchem.
  • General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT. USP29-NF24.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006).
  • ICH Q3A(R2) Impurity Guidelines Overview. Scribd.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006).
  • USP 1010 Analytical Data – Interpretation and Treatment (Classroom). U.S. Pharmacopeia.
  • Revision of the General USP Chapter <1010>. ECA Academy. (2015).
  • USP 1010 Analytical Data – Interpretation and Treatment (On-Demand). U.S. Pharmacopeia.
  • <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT. U.S. Pharmacopeia. (2012).
  • 2-[(4-methanesulfonyl-2-nitrophenyl)amino]acetic acid (C9H10N2O6S). PubChem.
  • Quantitation of APIs and impurities in multi-component drugs by ternary gradient reversed phase chromatography with charged. Thermo Fisher Scientific.

Sources

Comparative

comparing synthetic routes for {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid preparation

An in-depth comparative analysis of the synthetic routes for {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (also known as N-[4-(methylsulfonyl)-2-nitrophenyl]glycine). This compound is a highly valuable synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the synthetic routes for {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid (also known as N-[4-(methylsulfonyl)-2-nitrophenyl]glycine). This compound is a highly valuable synthetic intermediate, frequently utilized in the development of targeted therapeutics, including selective GLUT5 fructose transport inhibitors[1] and EP4 receptor ligands[2].

As an Application Scientist, the goal of this guide is to move beyond basic recipes. We will dissect the mechanistic causality behind each synthetic choice, evaluate alternative pathways, and provide a self-validating experimental protocol designed for high-yield, scalable production.

Strategic Route Evaluation

The synthesis of N-aryl amino acids heavily depends on the electronic properties of the aromatic ring. For this specific target, the presence of two strong electron-withdrawing groups (EWGs)—a nitro group and a methylsulfonyl group—dictates the chemical reactivity of the system.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) [Preferred] This route reacts 1-fluoro- or 1-chloro-4-(methylsulfonyl)-2-nitrobenzene with glycine in the presence of a mild base. The synergistic electron-withdrawing effect of the ortho-nitro and para-methylsulfonyl groups severely depletes the electron density of the aromatic ring. This highly activates the halogen-bearing carbon, making it an ideal electrophile for the amine group of glycine.

  • Route B: Direct N-Alkylation [Challenging] Reacting 4-(methylsulfonyl)-2-nitroaniline with bromoacetic acid. While logically straightforward, this route is practically flawed. The same EWGs that activate the ring in Route A severely deactivate the aniline nitrogen in Route B, stripping it of its nucleophilicity. Forcing this reaction requires harsh conditions (e.g., NaH in anhydrous DMF) and frequently results in poor yields and over-alkylation (forming tertiary amines).

  • Route C: Thioether Oxidation [Multi-step] This involves the SNAr reaction of a 4-methylthio-2-nitrohalobenzene with glycine, followed by the oxidation of the thioether to the sulfone using agents like mCPBA or H2O2. While reliable, the secondary amine is susceptible to side reactions during the harsh oxidation step, and the overall atom economy is lower.

Route_Comparison R1 Route A: SNAr (Preferred) A1 1-Fluoro/Chloro-4-MS-2-NB + Glycine R1->A1 R2 Route B: N-Alkylation (Challenging) A2 4-MS-2-Nitroaniline + Bromoacetic Acid R2->A2 R3 Route C: Oxidation (Multi-step) A3 4-Methylthio-2-NB + Glycine R3->A3 Prod {[4-(Methylsulfonyl)-2-nitrophenyl] amino}acetic acid A1->Prod Mild Base, Heat A2->Prod Strong Base (NaH) S3 Oxidation (mCPBA/H2O2) A3->S3 SNAr S3->Prod [O]

Workflow comparison of three synthetic routes to the target molecule.

Quantitative Route Comparison

The following table summarizes the experimental performance of the discussed routes based on standard bench-scale optimizations.

ParameterRoute A (Ar-F)Route A (Ar-Cl)Route B (N-Alkylation)Route C (Oxidation)
Typical Yield 85 – 95%70 – 85%30 – 45%60 – 75% (over 2 steps)
Crude Purity > 98%> 95%< 80%> 90%
Reaction Time 2 – 4 hours8 – 12 hours16 – 24 hours24 hours
Primary Impurity Unreacted GlycineUnreacted Ar-ClDialkylated productSulfoxide intermediate
Cost-Efficiency HighVery HighLowMedium
Environmental Impact Low (EtOH/H₂O solvent)Low (EtOH/H₂O solvent)High (DMF, NaH)Medium (Halogenated solvents)

Mechanistic Causality in SNAr: The Halogen Effect

When executing Route A, chemists must choose between 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene and its chloro-analog. While the chloro-derivative is cheaper, the fluoro-derivative drastically reduces reaction times and increases yield[3].

Why? In an SNAr reaction, the cleavage of the carbon-halogen bond is not the rate-determining step (RDS). The RDS is the initial nucleophilic attack that disrupts aromaticity to form the negatively charged intermediate known as the Meisenheimer complex . Fluorine, being the most electronegative element, strongly polarizes the C-F bond. This removes electron density from the target carbon, significantly lowering the activation energy required for the amine to attack and stabilizing the resulting Meisenheimer complex.

SNAr_Mechanism A 1-Halo-4-(methylsulfonyl) -2-nitrobenzene C Meisenheimer Complex (Rate-Determining Step) A->C Nucleophilic Attack B Glycine (Nucleophile) B->C Amine lone pair D Halide Expulsion (Fast) C->D Rearomatization E {[4-(Methylsulfonyl)-2-nitrophenyl] amino}acetic acid D->E Product Formation

SNAr mechanism via Meisenheimer complex formation.

Self-Validating Experimental Protocol (Route A)

This protocol utilizes 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene. It is designed as a self-validating system: built-in physical checkpoints ensure the reaction is proceeding correctly before moving to the next step.

Reagents:

  • 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene: 1.0 equivalent (eq)

  • Glycine: 1.5 eq

  • Potassium Carbonate (K₂CO₃): 2.5 eq

  • Solvent: Ethanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Nucleophile Activation: Dissolve glycine and K₂CO₃ in the aqueous portion of the solvent mixture.

    • Causality Check: Glycine is a zwitterion at neutral pH. The addition of K₂CO₃ (pH > 9) deprotonates the ammonium ion, generating the free, nucleophilic amine. If the solution does not turn completely clear, add water incrementally until full dissolution is achieved.

  • Electrophile Addition: Dissolve the 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene in ethanol. Slowly add this to the aqueous glycine solution at room temperature under vigorous stirring.

    • Visual Validation: The mixture will immediately begin to turn a deep yellow/orange color. This chromic shift is the physical manifestation of the extended conjugation formed during the generation of the N-aryl bond.

  • Thermal Acceleration: Heat the reaction mixture to 80 °C (reflux) for 3 hours.

    • In-Process Control: Monitor via TLC (DCM:MeOH 9:1). The starting material spot (UV active, high Rf) should completely disappear. If the reaction stalls, verify the pH; a drop below pH 8 indicates insufficient base, which neutralizes the nucleophile.

  • Workup & Precipitation: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the ethanol. Cool the remaining aqueous phase in an ice bath.

  • Controlled Acidification: Slowly add 1M HCl dropwise while stirring until the pH reaches 2.5 – 3.0.

    • Causality Check: The product is highly soluble in basic water as a carboxylate salt. Dropping the pH protonates the carboxylate, forming the neutral, water-insoluble acid. A bright yellow precipitate will crash out. If no precipitate forms, the solution is over-diluted; concentrate further.

  • Isolation: Filter the precipitate under vacuum, wash sequentially with cold water (to remove KCl and excess glycine) and cold diethyl ether (to remove any organic trace impurities). Dry under vacuum at 45 °C.

Analytical Characterization

To verify the integrity of the synthesized {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid, the following analytical benchmarks should be met:

  • ¹H NMR (DMSO-d₆, 400 MHz): Look for a sharp singlet at ~3.20 ppm integrating to 3H (the methylsulfonyl group). The methylene protons of the glycine moiety will appear as a doublet at ~4.25 ppm (coupling with the NH proton). The aromatic region will show a characteristic AMX spin system (an ortho doublet, a meta doublet, and a doublet of doublets). A broad triplet at ~8.6 ppm confirms the secondary amine (NH).

  • LC-MS (ESI-): The mass spectrum should exhibit a dominant [M-H]⁻ pseudomolecular ion at m/z 273, confirming the molecular weight of the target product.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the proper disposal procedures for {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid. As a Senior Applica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice rests on the correct handling and disposal of chemical waste. For {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid, as with all hazardous chemicals, the primary directive is to prevent uncontrolled release into the environment and to minimize risk to personnel. This is achieved through a multi-layered approach encompassing hazard identification, proper containment, and adherence to institutional and regulatory guidelines.[1][2][3]

Hazard Profile of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid

Based on these analogues, {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid should be handled as a hazardous substance with the following potential classifications[4][5]:

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.

The presence of the aromatic nitro group and the sulfonyl group are key determinants of its toxicological and chemical properties.[6][7]

Immediate Safety and Handling for Disposal

Prior to initiating any disposal procedures, it is imperative to handle the material with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPESpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.To prevent eye contact which can cause serious irritation.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.To avoid skin contact which may cause irritation.[4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of dust or vapors.

In the event of a spill, avoid generating dust. Use a dry clean-up method and collect the material into a suitable container for disposal.

Step-by-Step Disposal Protocol: The Primary Pathway

The primary and most recommended method for the disposal of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is through a licensed and certified hazardous waste disposal service.[6] This ensures compliance with all federal, state, and local regulations.[1][2]

Workflow for Standard Hazardous Waste Disposal:

DisposalWorkflow A Step 1: Waste Identification & Segregation B Step 2: Containerization & Labeling A->B  Collect waste in a dedicated container.   C Step 3: Temporary Storage B->C  Store in a designated hazardous waste area.   D Step 4: Arrange for Professional Disposal C->D  Contact EHS or a licensed contractor.  

Caption: Standard operating procedure for hazardous chemical waste disposal.

Detailed Steps:

  • Waste Identification and Segregation:

    • Identify all waste containing {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid. This includes the pure compound, solutions, reaction mixtures, and any contaminated materials (e.g., gloves, weighing papers, pipette tips).

    • This waste must be segregated as hazardous chemical waste. Crucially, do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents. [6] Aromatic nitro compounds can be reactive.[6]

  • Containerization and Labeling:

    • Use a designated, chemically compatible, and leak-proof container for waste collection. The container must have a secure, sealable lid.[1]

    • The container must be clearly labeled with the words "HAZARDOUS WASTE ".

    • The label must also include the full chemical name: "{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from sources of ignition and incompatible materials.

  • Arranging for Professional Disposal:

    • Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[6]

In-Laboratory Treatment: A Consideration of Possibilities (For Informational Purposes Only)

While professional disposal is the mandated route, understanding the chemical reactivity of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid can inform on potential, though not recommended without further study, in-laboratory treatment methods to reduce its hazard profile. These procedures are presented for educational purposes and should not be attempted without a validated protocol and a thorough risk assessment approved by your institution's safety committee.

Potential for Hydrolysis of the Sulfonyl Group

Sulfonyl halides are known to undergo hydrolysis, often with a base, to form the corresponding sulfonic acid.[8] While the target molecule is a sulfone, which is generally more stable, strong alkaline conditions could potentially cleave the methyl-sulfonyl bond, though this is less likely than with a sulfonyl halide.

Potential for Oxidation of the Nitrophenyl Group

Aromatic nitro compounds can be challenging to degrade. However, advanced oxidation processes (AOPs), such as those using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), have been shown to be effective in degrading nitrophenols in aqueous solutions.[9][10] This process generates highly reactive hydroxyl radicals that can break down the aromatic ring.

Conceptual Workflow for In-Lab Treatment (Hypothetical):

TreatmentWorkflow A Dissolution in an appropriate solvent B Addition of a degrading reagent (e.g., Fenton's) A->B C Monitoring of the reaction to completion B->C D Neutralization of the resulting solution C->D E Disposal as hazardous waste D->E

Caption: A conceptual, hypothetical workflow for the in-laboratory degradation of a hazardous chemical.

Causality and Concerns:

  • Reaction Control: The oxidation of nitroaromatic compounds can be highly exothermic and may produce gaseous byproducts. The reaction would need to be performed in a controlled manner, with appropriate cooling and ventilation.

  • Byproduct Analysis: The degradation process may not go to completion, or it could produce byproducts that are also hazardous. A thorough analysis of the final reaction mixture would be required to ensure complete degradation to non-hazardous materials.

  • Regulatory Compliance: Even after treatment, the resulting solution may still be classified as hazardous waste and require professional disposal.

Given these significant safety and analytical challenges, in-laboratory treatment is not a recommended course of action for the routine disposal of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid.

Concluding Recommendations

The proper disposal of {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid is a critical component of laboratory safety and environmental responsibility. The core directive is to treat this compound as hazardous waste and to follow the established protocols for its collection, storage, and disposal through a licensed professional service. While understanding the underlying chemistry of the molecule can provide insights into potential degradation pathways, these should not be attempted without rigorous and validated procedures. By adhering to the primary disposal pathway outlined in this guide, researchers can ensure a safe and compliant laboratory environment.

References

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]

  • OSHA Laboratory Standard. National Research Council (US) Committee on Prudent Practices in the Laboratory. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA). [Link]

  • Advanced Oxidation Processes for the Degradation and Detoxification of 4-Nitrophenol. ResearchGate. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. National Park Service. [Link]

  • Aromatic nitro-compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. [Link]

  • Destruction of nitrophenols.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • 2-[(4-methanesulfonyl-2-nitrophenyl)amino]acetic acid — Chemical Substance Information. NextSDS. [Link]

  • 2-{[4-(methylsulfamoyl)-2-nitrophenyl]amino}acetic acid. NextSDS. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.